Royal Jelly acid
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(E)-10-hydroxydec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBZHVUGQROELI-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CC(=O)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC/C=C/C(=O)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045504 | |
| Record name | trans-10-Hydroxy-2-decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-05-4 | |
| Record name | trans-10-Hydroxy-2-decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14113-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxydecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14113-05-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-10-Hydroxy-2-decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-10-Hydroxy-2-decenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-HYDROXYDECENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B519G7TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Anti-Neuroinflammatory Properties of 10-Hydroxy-2-Decenoic Acid: A Deep Dive into Signaling Pathways and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the brain and spinal cord, is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This complex process is primarily mediated by the activation of glial cells, particularly microglia and astrocytes, which release a cascade of pro-inflammatory mediators. There is a growing interest in identifying novel therapeutic agents that can modulate these inflammatory pathways. 10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found exclusively in royal jelly, has emerged as a promising candidate due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the signaling pathways modulated by 10-HDA in the context of neuroinflammation, supported by quantitative data and detailed experimental protocols.
Core Signaling Pathways Modulated by 10-HDA in Neuroinflammation
10-HDA exerts its anti-neuroinflammatory effects by targeting several key signaling cascades within microglial cells, the resident immune cells of the central nervous system. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of neuroinflammation and is commonly used in experimental models to mimic this process. 10-HDA has been shown to significantly attenuate LPS-induced inflammatory responses.
Inhibition of Pro-inflammatory Pathways: TNF-α/NF-κB and NLRP3 Inflammasome
A primary mechanism of 10-HDA's action is the suppression of the canonical pro-inflammatory signaling pathways. Pretreatment with 10-HDA significantly reduces the production of pro-inflammatory mediators in LPS-treated microglial cells and in the brains of mice.[1][2] This is achieved through the inhibition of the Tumor Necrosis Factor-alpha (TNF-α)/Nuclear Factor-kappa B (NF-κB) axis and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome-Interleukin-1β (IL-1β) pathway.[1][2][3]
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; TNF_alpha [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#FBBC05", fontcolor="#202124"]; IL_1beta [label="IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDA [label="10-HDA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> NF_kB [color="#5F6368"]; TLR4 -> NLRP3 [color="#5F6368"]; NF_kB -> TNF_alpha [color="#5F6368"]; NLRP3 -> IL_1beta [color="#5F6368"]; TNF_alpha -> Neuroinflammation [color="#5F6368"]; IL_1beta -> Neuroinflammation [color="#5F6368"]; HDA -> NF_kB [label="inhibits", color="#34A853", style=dashed, fontcolor="#34A853"]; HDA -> NLRP3 [label="inhibits", color="#34A853", style=dashed, fontcolor="#34A853"];
// Invisible edges for alignment {rank=same; LPS; HDA} } . Caption: 10-HDA inhibits LPS-induced pro-inflammatory signaling.
Activation of Autophagy via FOXO1
10-HDA has been demonstrated to induce autophagy, a cellular process for degrading and recycling cellular components, which plays a crucial role in mitigating inflammation.[1][2] This is evidenced by increased levels of microtubule-associated protein 1 light chain 3-II (LC3-II) and decreased expression of SQSTM1/p62.[2] The induction of autophagy by 10-HDA is mediated through the activation of Forkhead box protein O1 (FOXO1).[1][2] 10-HDA promotes the nuclear localization and transcriptional activity of FOXO1.[1][2] Inhibition of either FOXO1 or autophagy diminishes the anti-inflammatory effects of 10-HDA, confirming the importance of this pathway.[1][2]
// Nodes HDA [label="10-HDA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FOXO1 [label="FOXO1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HDA -> FOXO1 [label="activates", color="#34A853", fontcolor="#34A853"]; FOXO1 -> Autophagy [label="induces", color="#4285F4", fontcolor="#4285F4"]; Autophagy -> Inflammation [label="inhibits", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; } . Caption: 10-HDA induces FOXO1-mediated autophagy to reduce inflammation.
Targeting p53 to Inhibit Inflammation and Promote Autophagy
Another identified target of 10-hydroxydecanoic acid (10-HDAA), a closely related fatty acid, is the tumor suppressor protein p53.[4] 10-HDAA has been shown to decrease LPS-induced elevation of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) in microglial cells.[4] The anti-inflammatory effect of 10-HDAA is potentially mediated through p53 in two ways: by directly deactivating the NLRP3 inflammasome pathway and by indirectly promoting autophagy.[4]
// Nodes HDAA [label="10-HDAA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HDAA -> p53 [label="targets", color="#34A853", fontcolor="#34A853"]; p53 -> NLRP3 [label="deactivates", color="#4285F4", style=dashed, fontcolor="#4285F4"]; p53 -> Autophagy [label="promotes", color="#4285F4", fontcolor="#4285F4"]; NLRP3 -> Inflammation [color="#EA4335"]; Autophagy -> Inflammation [label="inhibits", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; } . Caption: 10-HDAA targets p53 to modulate inflammation and autophagy.
Activation of the AMPK/PI3K/AKT Pathway
Beyond its direct anti-inflammatory effects on microglia, 10-HDA also plays a role in maintaining the integrity of the blood-brain barrier (BBB), which is often compromised during neuroinflammation. 10-HDA has been shown to alleviate LPS-induced BBB dysfunction.[5] This protective effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway and the downstream Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway.[5][6] Activation of this cascade helps to inhibit the degradation of tight junction proteins, thus preserving BBB integrity.[5][6]
// Nodes HDA [label="10-HDA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; TJ_Proteins [label="Tight Junction\nProteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; BBB_Integrity [label="Blood-Brain Barrier\nIntegrity", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges HDA -> AMPK [label="activates", color="#34A853", fontcolor="#34A853"]; AMPK -> PI3K [label="activates", color="#4285F4", fontcolor="#4285F4"]; PI3K -> AKT [label="activates", color="#FBBC05", fontcolor="#FBBC05"]; AKT -> TJ_Proteins [label="stabilizes", color="#FBBC05", fontcolor="#FBBC05"]; TJ_Proteins -> BBB_Integrity [color="#34A853"]; } . Caption: 10-HDA activates the AMPK/PI3K/AKT pathway to protect the BBB.
Quantitative Data on the Effects of 10-HDA on Neuroinflammatory Markers
The anti-neuroinflammatory effects of 10-HDA have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Effects of 10-HDA on Pro-inflammatory Mediators in LPS-stimulated Microglial Cells
| Cell Line | Treatment | Pro-inflammatory Mediator | Effect | Reference |
| BV-2 | 10-HDA pretreatment followed by LPS | TNF-α | Significantly reduced production | [1] |
| BV-2 | 10-HDA pretreatment followed by LPS | IL-1β | Significantly reduced production | [1] |
| BV-2, N9 | 10-HDAA pretreatment followed by LPS | iNOS | Decreased elevation | [4] |
| BV-2, N9 | 10-HDAA pretreatment followed by LPS | NO | Decreased elevation | [4] |
Table 2: In Vivo Effects of 10-HDA on Neuroinflammation in LPS-treated Mice
| Animal Model | Treatment | Pro-inflammatory Mediator | Effect | Reference |
| C57BL/6J Mice | 10-HDA pretreatment followed by LPS | Pro-inflammatory mediators in the brain | Significantly reduced production | [1] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the literature on 10-HDA and neuroinflammation.
In Vitro Model of LPS-Induced Neuroinflammation in Microglial Cells
This protocol describes the induction and assessment of neuroinflammation in the BV-2 microglial cell line.
1. Cell Culture:
-
Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
2. Treatment:
-
Seed BV-2 cells in appropriate culture plates (e.g., 6-well or 24-well plates) at a density of 2 x 10^5 cells/well for a 24-well plate.[7]
-
Allow cells to adhere for 24 hours.
-
Pre-incubate the cells with desired concentrations of 10-HDA for 1-2 hours.[7]
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a specified duration (e.g., 6, 12, or 24 hours).[7]
-
Include a vehicle control (medium without LPS and 10-HDA) and an LPS-only control.
3. Assessment of Inflammatory Response:
-
Cytokine Analysis (ELISA):
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove cellular debris.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[1][7]
-
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., p-NF-κB, NLRP3, LC3-II, p-AMPK) and appropriate secondary antibodies.
-
Visualize and quantify protein bands using a chemiluminescence detection system.[1][5]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for genes of interest (e.g., Tnf, Il1b).
-
Normalize gene expression to a housekeeping gene (e.g., Gapdh).[1]
-
// Nodes Start [label="Seed BV-2 Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreat [label="Pre-treat with 10-HDA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulate [label="Stimulate with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="Collect Supernatant\nand Cell Lysate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Inflammatory Markers\n(ELISA, Western Blot, qRT-PCR)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Pretreat [color="#5F6368"]; Pretreat -> Stimulate [color="#5F6368"]; Stimulate -> Incubate [color="#5F6368"]; Incubate -> Collect [color="#5F6368"]; Collect -> Analyze [color="#5F6368"]; } . Caption: Experimental workflow for in vitro neuroinflammation studies.
Assessment of Microglial Activation
Microglial activation is a hallmark of neuroinflammation and can be assessed both in vitro and in vivo.
1. Immunocytochemistry/Immunohistochemistry:
-
Fix cells (in vitro) or brain tissue sections (in vivo).
-
Permeabilize the cells/tissue and block non-specific antibody binding.
-
Incubate with a primary antibody against a microglial activation marker, such as Ionized calcium-binding adapter molecule 1 (Iba1) or CD68.[8]
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify the staining intensity and morphological changes (e.g., from a ramified, resting state to an amoeboid, activated state) using a fluorescence microscope.[9][10]
2. Morphological Analysis (Sholl Analysis):
-
This method quantifies the complexity of microglial branching.
-
Overlay concentric circles on an image of a stained microglial cell.
-
Count the number of intersections of microglial processes with each circle to assess the degree of ramification.[11]
Conclusion and Future Directions
10-hydroxy-2-decenoic acid demonstrates significant therapeutic potential for neuroinflammatory disorders by modulating multiple key signaling pathways. Its ability to suppress pro-inflammatory cytokine production, induce protective autophagy, and maintain blood-brain barrier integrity highlights its multifaceted mechanism of action. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic efficacy of 10-HDA and its derivatives.
Future research should focus on elucidating the precise molecular interactions of 10-HDA with its targets, exploring its efficacy in a wider range of animal models of neurodegenerative diseases, and investigating potential synergistic effects with other anti-inflammatory compounds. The development of optimized delivery systems to enhance its bioavailability in the central nervous system will also be crucial for its translation into a clinical setting. This comprehensive understanding will be instrumental for drug development professionals in harnessing the full therapeutic potential of this unique natural compound.
References
- 1. Trans-10-hydroxy-2-decenoic acid protects against LPS-induced neuroinflammation through FOXO1-mediated activation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-10-hydroxy-2-decenoic acid alleviates LPS-induced blood-brain barrier dysfunction by activating the AMPK/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model | Semantic Scholar [semanticscholar.org]
- 10. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
Investigating the Antimicrobial Spectrum of 10-Hydroxy-2-Decenoic Acid (10-HDA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxy-2-decenoic acid (10-HDA), a unique medium-chain fatty acid predominantly found in royal jelly, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth exploration of the antimicrobial spectrum of 10-HDA, presenting quantitative data on its efficacy against a range of pathogenic bacteria and fungi. Detailed experimental protocols for key antimicrobial assays are provided to facilitate reproducible research. Furthermore, this guide elucidates the current understanding of 10-HDA's mechanisms of action, including its impact on bacterial signaling pathways, visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Natural products have historically been a rich source of new drugs, and 10-hydroxy-2-decenoic acid (10-HDA) has emerged as a promising candidate. This unsaturated fatty acid is a major lipid component of royal jelly, the exclusive food of queen honeybees.[1] Beyond its role in bee biology, 10-HDA has been shown to possess a variety of pharmacological properties, including anti-inflammatory, immunomodulatory, and antitumor effects.[2][3] This guide focuses specifically on its antimicrobial activities, providing a consolidated overview of its spectrum of action and the methodologies used to evaluate it.
Antimicrobial Spectrum of 10-HDA
10-HDA exhibits a broad spectrum of antimicrobial activity, demonstrating inhibitory and cidal effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][4] Its efficacy is influenced by factors such as pH, with stronger inhibitory effects observed at lower pH levels.[5]
Antibacterial Activity
Quantitative data on the antibacterial activity of 10-HDA are summarized in the tables below. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5]
Table 1: Minimum Inhibitory Concentration (MIC) of 10-HDA against Various Bacteria
| Bacterial Species | Gram Stain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Staphylococcus aureus | Positive | 4.28 - 8.19 | 23 - 44 | [2][6] |
| Staphylococcus intermedius B | Positive | 4.28 - 8.19 | 23 - 44 | [2][6] |
| Staphylococcus xylosus | Positive | 4.28 - 8.19 | 23 - 44 | [2][6] |
| Streptococcus alactolyticus | Positive | 4.28 - 8.19 | 23 - 44 | [2][6] |
| Bacillus subtilis | Positive | 620 | 3329 | [7] |
| Paenibacillus larvae (ERIC I/II) | Positive | 600 - 1780 | 3221 - 9557 | [5] |
| Paenibacillus larvae (ERIC III/IV) | Positive | 2600 - 2800 | 13962 - 15035 | [5] |
| Escherichia coli (hemolytic) | Negative | 7.45 - 7.99 | 40 - 43 | [2][6] |
| Salmonella choleraesuis | Negative | 7.45 - 7.99 | 40 - 43 | [2][6] |
| Vibrio parahaemolyticus | Negative | 7.45 - 7.99 | 40 - 43 | [2][6] |
| Pseudomonas aeruginosa | Negative | > highest tested | > highest tested | [2][6] |
Table 2: Minimum Bactericidal Concentration (MBC) of 10-HDA against Various Bacteria
| Bacterial Species | Gram Stain | MBC (µg/mL) | MBC (µM) | Reference(s) |
| Staphylococcus aureus | Positive | 6.15 - 12.29 | 33 - 66 | [2][6] |
| Staphylococcus intermedius B | Positive | 6.15 - 12.29 | 33 - 66 | [2][6] |
| Staphylococcus xylosus | Positive | 6.15 - 12.29 | 33 - 66 | [2][6] |
| Streptococcus alactolyticus | Positive | 6.15 - 12.29 | 33 - 66 | [2][6] |
| Escherichia coli (hemolytic) | Negative | 13.78 - 14.52 | 74 - 78 | [2][6] |
| Salmonella choleraesuis | Negative | 13.78 - 14.52 | 74 - 78 | [2][6] |
| Vibrio parahaemolyticus | Negative | 13.78 - 14.52 | 74 - 78 | [2][6] |
Antifungal Activity
The antifungal properties of 10-HDA have also been reported, although quantitative data is less abundant compared to its antibacterial activity. The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that kills a particular fungus.
Table 3: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of 10-HDA against Fungi
| Fungal Species | MIC (mg/mL) | MFC (mg/mL) | Reference(s) |
| Candida albicans | 31.2 | 62.5 | [4] |
| Candida parapsilosis | 31.2 | 62.5 | [4] |
| Penicillium digitatum | 62.5 | 125 | [4] |
| Aspergillus flavus | 62.5 | 125 | [4] |
Mechanisms of Antimicrobial Action
The antimicrobial effects of 10-HDA are multifaceted, involving disruption of cellular integrity and interference with key regulatory pathways.
Disruption of Cell Membrane Integrity
A primary mechanism of 10-HDA's action is the disruption of the microbial cell membrane. This leads to increased membrane permeability, leakage of intracellular components such as ions and macromolecules, and ultimately, cell death. This mechanism is common for many fatty acids and is a key contributor to its broad-spectrum activity.[8]
Interference with Bacterial Signaling and Virulence
Beyond direct membrane damage, 10-HDA has been shown to modulate bacterial virulence by interfering with signaling pathways, particularly in Staphylococcus aureus. At sub-inhibitory concentrations, 10-HDA significantly reduces biofilm formation.[3] This is achieved, in part, by downregulating the expression of key global regulators such as sarA and agrA.[3] These regulators control the expression of a wide array of virulence factors, including toxins and adhesins, and play a crucial role in biofilm development.
Antifungal Mechanism
The antifungal action of fatty acids like 10-HDA is primarily attributed to their interaction with the fungal cell wall and membrane.[9] This interaction disrupts membrane fluidity and integrity, leading to leakage of cellular contents and ultimately cell death. The specific molecular targets within the fungal cell envelope are an area of ongoing research.
Experimental Protocols
To ensure the reproducibility of antimicrobial studies on 10-HDA, detailed experimental protocols are essential. The following sections outline the methodologies for determining MIC, MBC/MFC, and anti-biofilm activity.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of 10-HDA that inhibits the visible growth of a microorganism.[10]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
10-HDA stock solution (dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) due to its hydrophobic nature)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the 10-HDA stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the standardized inoculum to each well containing the 10-HDA dilutions.
-
Include a positive control (broth with inoculum, no 10-HDA) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of 10-HDA in which there is no visible growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed as a continuation of the MIC test to determine the lowest concentration of 10-HDA that kills the microorganism.[5][11]
Procedure:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under suitable conditions until colonies are visible in the control plates.
-
The MBC or MFC is the lowest concentration of 10-HDA from which no microbial growth is observed on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Biofilm Inhibition Assay using Crystal Violet
This method quantifies the ability of 10-HDA to inhibit biofilm formation.[7][12]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
10-HDA stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Dispense 100 µL of bacterial suspension (adjusted to a specific OD, e.g., 0.1 at 600 nm) into the wells of a 96-well plate.
-
Add 100 µL of various concentrations of 10-HDA (typically at sub-MIC levels) to the wells. Include a control with no 10-HDA.
-
Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.
-
Gently wash the wells twice with PBS to remove planktonic cells.
-
Air dry the plate.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash the wells with water to remove excess stain and then dry the plate.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a plate reader. The reduction in absorbance in the presence of 10-HDA indicates biofilm inhibition.
Conclusion
10-Hydroxy-2-decenoic acid demonstrates a promising and broad antimicrobial spectrum, with notable activity against a range of clinically relevant bacteria and fungi. Its multifaceted mechanism of action, which includes cell membrane disruption and interference with key virulence-regulating signaling pathways, makes it an attractive candidate for further investigation as a potential therapeutic agent. The detailed protocols provided in this guide are intended to support and standardize future research into the antimicrobial properties of this intriguing natural compound. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for synergistic combinations with existing antimicrobial drugs.
References
- 1. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. hh-publisher.com [hh-publisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Specificity and Mode of Action of the Antifungal Fatty Acid cis-9-Heptadecenoic Acid Produced by Pseudozyma flocculosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Half Maximal Inhibitory Concentration (IC50) Determination [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Staphylococcus aureus SarA is a Regulatory Protein Responsive to Redox and pH that can Support Bacteriophage Lambda Integrase-Mediated Excision/Recombination - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of Queen Bee Acid: A Technical Guide
An in-depth exploration of the discovery, historical context, and biological signaling of (E)-9-oxodec-2-enoic acid, a key pheromone in honey bee society.
Introduction
(E)-9-oxodec-2-enoic acid, colloquially known as Queen Bee Acid or 9-ODA, stands as a cornerstone in the field of chemical ecology and sociobiology. As the principal component of the queen honey bee's mandibular pheromone (QMP), this deceptively simple fatty acid orchestrates a complex suite of behavioral and physiological responses within the honey bee colony, ensuring the queen's reproductive dominance and maintaining social order. This technical guide provides a comprehensive overview of the discovery and historical context of Queen Bee Acid, details the seminal experimental protocols that elucidated its structure and function, and explores the current understanding of its molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the intricate world of pheromonal communication and its potential applications.
Historical Context and Discovery
The mid-20th century marked a "golden period" for bee research, with scientists at the Rothamsted Experimental Station in the United Kingdom making profound strides in understanding the complex social dynamics of the honey bee. At the forefront of this research was the British entomologist Dr. Colin G. Butler. For years, it was known that a so-called "queen substance" was responsible for inhibiting the rearing of new queens and the development of ovaries in worker bees. However, the chemical nature of this substance remained a mystery.
In a landmark series of studies, Dr. Butler, in collaboration with chemists Dr. Robert K. Callow and Dr. Norah C. Johnston, successfully isolated and identified this elusive compound. Their seminal 1962 paper in the Proceedings of the Royal Society B detailed the painstaking process of extracting the active substance from the mandibular glands of queen bees and its subsequent chemical characterization. They named the identified compound 9-oxodec-2-enoic acid. This discovery was a pivotal moment, providing the first chemical identification of a primer pheromone in a social insect and opening the door to a deeper understanding of chemical communication in the animal kingdom.
Quantitative Data on Queen Mandibular Pheromone Composition
The queen mandibular pheromone is a complex blend of several compounds, with 9-ODA being the most abundant and functionally significant. The precise composition can vary depending on the queen's age, mating status, and health. The following table summarizes the typical quantities of the major components found in a single queen equivalent (Qeq), which is the amount of pheromone present in a mature, mated queen.
| Compound | Abbreviation | Typical Quantity (µg/Qeq) |
| (E)-9-oxodec-2-enoic acid | 9-ODA | ~150 - 250 |
| (R,S)-9-hydroxydec-2-enoic acid | 9-HDA | ~80 - 120 |
| Methyl p-hydroxybenzoate | HOB | ~20 - 40 |
| 4-hydroxy-3-methoxyphenylethanol | HVA | ~2 - 4 |
Experimental Protocols
The identification and characterization of Queen Bee Acid were the result of meticulous and innovative experimental work. The following sections detail the methodologies employed in the key experiments.
Isolation of (E)-9-oxodec-2-enoic acid
Objective: To extract and purify the active "queen substance" from the mandibular glands of queen honey bees.
Methodology (based on Butler, Callow, & Johnston, 1962):
-
Gland Dissection: Mandibular glands were dissected from the heads of mature queen honey bees.
-
Solvent Extraction: The dissected glands were homogenized in a solvent such as ethanol or acetone to extract the active compounds.
-
Purification: The crude extract was subjected to a series of purification steps, including:
-
Solvent Partitioning: The extract was partitioned between an organic solvent and an aqueous solution to separate compounds based on their polarity.
-
Chromatography: Column chromatography and paper chromatography were employed to separate the components of the extract based on their differential adsorption to a stationary phase.
-
-
Bioassay-Guided Fractionation: At each stage of purification, the resulting fractions were tested for their biological activity (inhibition of queen rearing) to guide the isolation of the active compound.
-
Crystallization: The purified active fraction was crystallized to obtain a pure sample of the "queen substance."
Structural Elucidation and Synthesis of (E)-9-oxodec-2-enoic acid
Objective: To determine the chemical structure of the isolated "queen substance" and to confirm its identity through chemical synthesis.
Methodology (based on Callow & Johnston, 1960):
-
Spectroscopic Analysis: The purified crystalline substance was subjected to various spectroscopic techniques of the era, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy (though rudimentary by today's standards), to determine its functional groups and overall structure.
-
Chemical Degradation: The molecule was broken down into smaller, identifiable fragments through chemical reactions to deduce its carbon skeleton.
-
Synthesis: Based on the proposed structure of 9-oxodec-2-enoic acid, a chemical synthesis was devised. A common synthetic route involved the condensation of 7-oxooctanal with malonic acid.
-
Comparison of Natural and Synthetic Products: The physical and chemical properties (e.g., melting point, spectroscopic data) and, crucially, the biological activity of the synthetic 9-ODA were compared to those of the natural "queen substance." An identical match confirmed the structure.
Bioassay for Inhibition of Queen Rearing
Objective: To assess the biological activity of extracts, fractions, and synthetic compounds in preventing worker bees from rearing new queens.
Methodology (based on Butler's work in the 1960s):
-
Colony Preparation: Small, queenless colonies of worker bees were established. The absence of a queen stimulates the workers to construct queen cells to rear new queens.
-
Test Substance Application: The substance to be tested (e.g., a purified fraction or synthetic 9-ODA) was dissolved in a suitable solvent and applied to a small, inert object (e.g., a piece of filter paper or a glass slide).
-
Introduction to the Colony: The treated object was introduced into the queenless colony.
-
Observation: The number of queen cells constructed by the worker bees in the presence of the test substance was recorded over a period of several days.
-
Control Groups: Control colonies were established that received either no treatment or a solvent-only control to ensure that the observed inhibition was due to the test substance and not other factors. A significant reduction in the number of queen cells constructed in the treated colonies compared to the control colonies indicated biological activity.
Signaling Pathways of Queen Bee Acid
(E)-9-oxodec-2-enoic acid elicits its profound effects on honey bee behavior and physiology through distinct signaling pathways, primarily categorized as "releaser" and "primer" effects.
Releaser Effect: Olfactory-Mediated Attraction
The releaser effects of 9-ODA are immediate behavioral responses, such as the attraction of drones for mating and the formation of a retinue of worker bees around the queen. This is mediated by the olfactory system.
Workflow of Olfactory Signaling:
Caption: Olfactory signaling pathway of 9-ODA.
Mechanism:
-
Binding to Receptor: Volatilized 9-ODA molecules enter the pores of the bee's antennae and bind to a specific olfactory receptor, AmOr11, located on the surface of olfactory sensory neurons (OSNs).
-
Neuronal Activation: The binding of 9-ODA to AmOr11 triggers a conformational change in the receptor, leading to the opening of ion channels and the generation of an action potential in the OSN.
-
Signal Transduction to the Brain: The OSNs transmit this electrical signal to the antennal lobe of the bee's brain. In drones, this signal is processed in specialized, enlarged glomeruli known as macroglomeruli, which are highly sensitive to 9-ODA.
-
Behavioral Response: The processed signal is then relayed to higher brain centers, such as the mushroom bodies, which integrate the information and initiate a behavioral response, namely attraction towards the source of the pheromone.
Primer Effect: Physiological Inhibition of Ovary Development
The primer effects of 9-ODA are long-term physiological changes, most notably the inhibition of ovary development in worker bees. The precise molecular mechanism is still under active investigation, but it is known to involve the neuroendocrine system.
Proposed Signaling Pathway for Ovary Inhibition:
Unveiling the Anti-Aging Potential of 10-Hydroxy-2-Decenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found exclusively in royal jelly, is emerging as a promising agent in the field of dermatology and cosmetology with significant anti-aging properties. This technical guide provides a comprehensive overview of the mechanisms of action of 10-HDA, focusing on its role in promoting collagen synthesis, protecting against ultraviolet (UV) A-induced photodamage, and mitigating cellular senescence. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development. Furthermore, this guide presents a summary of the current quantitative data on the efficacy of 10-HDA and visualizes the key signaling pathways involved in its anti-aging effects.
Introduction: The Science of Skin Aging and the Promise of 10-HDA
Skin aging is a complex biological process influenced by both intrinsic and extrinsic factors. Intrinsic aging is a natural, genetically determined process characterized by a decline in the physiological functions of the skin. Extrinsic aging, on the other hand, is accelerated by environmental factors, with exposure to ultraviolet (UV) radiation being the primary contributor, a process known as photoaging. The visible signs of skin aging, such as wrinkles, fine lines, and loss of elasticity, are largely attributed to the degradation of the extracellular matrix (ECM), particularly collagen, and an increase in cellular senescence.
10-Hydroxy-2-decenoic acid (10-HDA) is a bioactive lipid component of royal jelly, a substance secreted by honeybees.[1] It has garnered significant attention for its diverse pharmacological activities, including its potential to counteract the signs of skin aging.[1] This document serves as a technical resource for researchers and professionals in the pharmaceutical and cosmetic industries, detailing the anti-aging properties of 10-HDA and providing the necessary tools to investigate its potential further.
Mechanisms of Anti-Aging Action
The anti-aging effects of 10-HDA are multifaceted, targeting key molecular and cellular pathways involved in the aging process.
Promotion of Collagen Synthesis
Collagen is the most abundant protein in the skin, providing structural integrity and elasticity. With age, collagen production by dermal fibroblasts decreases, leading to the formation of wrinkles and sagging skin. 10-HDA has been shown to stimulate collagen production in human dermal fibroblasts.[1][2] This pro-collagen activity is believed to be mediated, in part, through the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of ECM protein synthesis.
Protection Against UVA-Induced Photodamage
UVA radiation penetrates deep into the dermis, generating reactive oxygen species (ROS) that cause oxidative stress. This leads to a cascade of events, including the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other ECM components. 10-HDA has demonstrated a protective effect against UVA-induced damage in human dermal fibroblasts.[2][3] It achieves this by reducing ROS production and suppressing the expression and activity of MMP-1 and MMP-3.[3] This protective mechanism is linked to the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often activated by oxidative stress and plays a central role in photoaging.
Attenuation of Cellular Senescence
Cellular senescence is a state of irreversible growth arrest that contributes to the aging phenotype. Senescent cells accumulate in aging skin and secrete a variety of pro-inflammatory molecules, further contributing to tissue degradation. 10-HDA has been shown to protect human dermal fibroblasts from UVA-induced cellular senescence.[3] One of the key findings is the significant downregulation of LMNAΔ150, a truncated form of lamin A associated with premature aging syndromes, in UVA-exposed fibroblasts treated with 10-HDA.[2]
Quantitative Data on the Efficacy of 10-HDA
The following tables summarize the available quantitative data on the anti-aging effects of 10-HDA from in vitro studies.
| Parameter | Cell Type | Treatment | Result | Reference |
| UVA-Induced LMNAΔ150 Expression | Human Dermal Fibroblasts | 10-HDA post-UVA exposure | >8.22-fold downregulation of LMNAΔ150 mRNA | [2] |
| UVA-Induced Cytotoxicity | Human Dermal Fibroblasts | 10-HDA | Significant protection | [3] |
| UVA-Induced ROS Production | Human Dermal Fibroblasts | 10-HDA | Significant reduction | [3] |
| UVA-Induced Cellular Senescence | Human Dermal Fibroblasts | 10-HDA | Significant reduction | [3] |
| Collagen Production | Human Dermal Fibroblasts | 10-HDA | Stimulated | [1][3] |
| UVA-Induced MMP-1 Expression | Human Dermal Fibroblasts | 10-HDA | Suppressed at mRNA and protein levels | [3] |
| UVA-Induced MMP-3 Expression | Human Dermal Fibroblasts | 10-HDA | Suppressed at mRNA and protein levels | [3] |
| Parameter | Assay | IC50 / Effective Concentration | Reference |
| MITF Protein Expression Inhibition | Western Blot in B16F1 melanoma cells | IC50 = 0.86 mM |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-aging properties of 10-HDA.
In Vitro Collagen Synthesis Assay (Sircol™ Collagen Assay)
This protocol outlines the measurement of soluble collagen produced by human dermal fibroblasts in culture.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
10-HDA stock solution
-
Sircol™ Soluble Collagen Assay Kit (containing Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)
-
Acid-pepsin extraction reagent (0.1 mg/mL pepsin in 0.5 M acetic acid)
-
Microcentrifuge tubes
-
Microplate reader (555 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed HDFs in 6-well plates and culture until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with various concentrations of 10-HDA in serum-free medium for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
-
Sample Collection:
-
Collect the cell culture supernatant into microcentrifuge tubes.
-
To extract cell-associated collagen, wash the cell layer with PBS and add the acid-pepsin extraction reagent. Incubate at 4°C overnight with gentle agitation.
-
-
Collagen Assay (as per manufacturer's instructions):
-
Add 1 ml of Sircol Dye Reagent to 100 µl of the sample or collagen standard in a microcentrifuge tube.
-
Mix gently for 30 minutes at room temperature to allow the collagen-dye complex to precipitate.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the complex.
-
Carefully discard the supernatant.
-
Add 750 µl of ice-cold Acid-Salt Wash Reagent to the pellet and centrifuge again.
-
Discard the supernatant and dissolve the pellet in 1 ml of Alkali Reagent.
-
-
Measurement:
-
Transfer 200 µl of the dissolved pellet solution to a 96-well plate.
-
Measure the absorbance at 555 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using the collagen standard provided in the kit.
-
Calculate the collagen concentration in the samples based on the standard curve.
-
Matrix Metalloproteinase (MMP-1 and MMP-3) Activity Assay (Fluorometric)
This protocol describes a method to measure the enzymatic activity of MMP-1 and MMP-3 in cell culture supernatants.
Materials:
-
Fluorometric MMP Activity Assay Kit (specific for MMP-1 and MMP-3, containing a fluorogenic substrate)
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium
-
10-HDA stock solution
-
UVA light source
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture HDFs in a 96-well plate.
-
Pre-treat the cells with different concentrations of 10-HDA for 24 hours.
-
Expose the cells to UVA radiation (e.g., 10 J/cm²) in PBS.
-
After irradiation, replace the PBS with a serum-free medium and incubate for 24-48 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
MMP Activity Assay (as per manufacturer's instructions):
-
Activate the pro-MMPs in the supernatant according to the kit's protocol (often using APMA - 4-aminophenylmercuric acetate).
-
Add the activated supernatant and the fluorogenic MMP substrate to the wells of a black 96-well plate.
-
Include positive controls (recombinant active MMP-1 and MMP-3) and a negative control (substrate alone).
-
-
Measurement:
-
Incubate the plate at 37°C and measure the fluorescence intensity at the appropriate excitation and emission wavelengths at different time points (kinetic assay) or after a fixed incubation period (endpoint assay).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the kinetic data or the total fluorescence at the endpoint.
-
Determine the inhibitory effect of 10-HDA on MMP activity by comparing the results from treated and untreated cells.
-
Assessment of UVA-Induced Photoaging in Human Dermal Fibroblasts
This protocol details a method to induce and assess photoaging in HDFs and to evaluate the protective effects of 10-HDA.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium
-
10-HDA stock solution
-
UVA light source with a calibrated dosimeter
-
Phosphate-Buffered Saline (PBS)
-
Reagents for ROS detection (e.g., DCFH-DA)
-
Reagents for DNA damage assessment (e.g., Comet assay kit)
-
Flow cytometer and fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HDFs in appropriate culture vessels (e.g., 6-well plates).
-
Pre-treat the cells with various concentrations of 10-HDA for 24 hours.
-
-
UVA Irradiation:
-
Wash the cells with PBS and cover them with a thin layer of PBS.
-
Expose the cells to a specific dose of UVA radiation (e.g., 5-20 J/cm²). The exact dose should be determined based on cell viability assays (e.g., MTT assay).
-
A control group should be sham-irradiated.
-
-
Post-Irradiation Analysis:
-
ROS Production: Immediately after irradiation, incubate the cells with a ROS-sensitive fluorescent probe like DCFH-DA and analyze by flow cytometry or fluorescence microscopy.
-
DNA Damage (Comet Assay): At a specified time post-irradiation (e.g., 1-4 hours), perform the Comet assay to assess DNA strand breaks.
-
Cell Viability (MTT Assay): At 24-48 hours post-irradiation, perform an MTT assay to assess cell viability.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for ROS levels, the tail moment in the Comet assay for DNA damage, and the absorbance in the MTT assay for cell viability.
-
Compare the results from 10-HDA-treated cells with the UVA-irradiated control to determine the protective effect.
-
Quantification of Cellular Senescence (SA-β-gal Staining)
This protocol describes the staining and quantification of senescent cells using the senescence-associated β-galactosidase (SA-β-gal) assay.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium
-
10-HDA stock solution
-
UVA light source
-
SA-β-gal staining kit (containing fixative solution, staining solution, and X-gal)
-
Light microscope
Procedure:
-
Induction of Senescence and Treatment:
-
Induce senescence in HDFs, for example, by repeated exposure to a sub-lethal dose of UVA radiation.
-
Treat the cells with different concentrations of 10-HDA during and after the senescence induction period.
-
-
SA-β-gal Staining (as per manufacturer's instructions):
-
Wash the cells with PBS and fix them with the provided fixative solution for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the staining solution containing X-gal to the cells.
-
Incubate the cells at 37°C in a CO₂-free incubator for 12-16 hours, or until a blue color develops in senescent cells.
-
-
Quantification:
-
Under a light microscope, count the number of blue-stained (senescent) cells and the total number of cells in several random fields of view.
-
Calculate the percentage of senescent cells for each treatment condition.
-
-
Data Analysis:
-
Compare the percentage of senescent cells in the 10-HDA-treated groups with the untreated senescent control group.
-
Signaling Pathways
The anti-aging effects of 10-HDA are intricately linked to the modulation of key intracellular signaling pathways.
TGF-β/Smad Signaling Pathway in Collagen Synthesis
The TGF-β/Smad pathway is a central regulator of collagen gene expression. Upon binding of TGF-β to its receptor, a signaling cascade is initiated that leads to the phosphorylation and activation of Smad proteins. These activated Smads then translocate to the nucleus and act as transcription factors to promote the expression of collagen genes. 10-HDA is thought to positively influence this pathway, leading to increased collagen production.
References
- 1. Sircol⢠- Insoluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
- 2. 10-Hydroxy-2-Decenoic Acid Prevents Ultraviolet A-Induced Expression of Lamin AÄ150 in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-Hydroxy-2-decenoic acid prevents ultraviolet A-induced damage and matrix metalloproteinases expression in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 10-Hydroxy-2-Decenoic Acid (10-HDA)
Introduction
10-Hydroxy-2-decenoic acid (10-HDA) is a unique and major fatty acid found in royal jelly, a secretion from the glands of worker honeybees. It is a significant bioactive component responsible for many of royal jelly's health benefits, including its anti-inflammatory, antibacterial, and immunomodulatory properties.[1][2][3] The concentration of 10-HDA is a critical quality parameter for royal jelly and its derived products. High-performance liquid chromatography (HPLC) is a widely used, reliable, and robust analytical technique for the accurate quantification of 10-HDA.[4] This application note provides a detailed protocol for the determination of 10-HDA in various sample matrices using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Experimental Workflow
The overall workflow for the quantification of 10-HDA by HPLC is depicted in the diagram below.
Caption: Experimental workflow for 10-HDA quantification by HPLC.
Detailed Experimental Protocol
This protocol is a generalized procedure based on several validated methods.[4][5][6] Researchers may need to optimize certain parameters based on their specific instrumentation and sample matrix.
1. Materials and Reagents
-
10-HDA reference standard (≥98% purity)
-
Methyl 4-hydroxybenzoate (MHB) or α-naphthol as internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized)
-
Phosphoric acid (analytical grade)
-
Royal jelly samples (fresh, lyophilized, or in product formulations)
-
Syringe filters (0.45 µm and 0.2 µm nylon or PTFE)
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 10-HDA reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of MHB and dissolve it in 10 mL of methanol.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the homogenized royal jelly sample into a 50 mL volumetric flask.[4]
-
Add 25 mL of a methanol/water (50:50, v/v) solution.[4] For lyophilized powder, extraction with absolute ethanol can also be effective.[5]
-
Sonicate the mixture for 30 minutes to ensure complete dissolution of 10-HDA.[4]
-
Add a known amount of the internal standard solution (e.g., 1 mL of 100 µg/mL MHB).
-
Bring the solution to volume with the dissolution solvent.
-
Filter the solution sequentially through 0.45 µm and 0.2 µm syringe filters into an HPLC vial.[4]
-
3. HPLC Conditions
The following table summarizes typical HPLC conditions for 10-HDA analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[4][7] | Nova-pak C18 (150 x 3.9 mm, 4 µm)[5] | C18-H (150 x 4.0 mm)[6] |
| Mobile Phase | Methanol:Water:Phosphoric Acid (55:45:2.7, v/v/v)[4] | Methanol:Water (45:55, v/v) adjusted to pH 2.5 with Phosphoric Acid[6] | Methanol:Water:Phosphoric Acid (50:50:0.3, v/v/v) |
| Flow Rate | 1.0 mL/min[4][7] | 0.5 mL/min[6] | 0.8 mL/min |
| Column Temp. | 25 °C[4][7] | Ambient | 30 °C |
| Detection | UV at 215 nm[4][7] | UV at 225 nm[6][8] | UV at 210 nm |
| Injection Vol. | 3 µL[4] | 5 µL[6] | 10 µL |
| Internal Standard | Methyl 4-hydroxybenzoate (MHB)[4][5] | α-naphthol[6][8] | Not specified |
4. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and plot the peak area ratio (10-HDA/IS) against the corresponding concentration of 10-HDA to construct a linear calibration curve.
-
Quantification: Inject the prepared sample solutions. The concentration of 10-HDA in the sample is determined using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of various published HPLC methods for 10-HDA quantification.
| Parameter | Method 1 | Method 2 | Method 3 |
| Recovery | 97.4 - 100.4%[4] | 95.0 - 99.2% (cream), 98.0 - 100.0% (powder)[1][5] | 99.81%[6] |
| LOD | ~0.05 µg/mL[4] | 0.5 mg/kg[1][5] | 21 ng[6] |
| LOQ | ~0.25 µg/mL[4] | 1.5 mg/kg[1][5] | 76.53 ng/mL[8] |
| RSD | 2.4 - 3.4%[4] | 1.3 - 2.1% (cream), 1.6 - 3.0% (powder)[5] | Not specified |
Signaling Pathways Modulated by 10-HDA
10-HDA has been shown to exert its biological effects by modulating several key cellular signaling pathways. These pathways are often implicated in inflammation, cell proliferation, and apoptosis. A simplified representation of some of these pathways is provided below.
Caption: Simplified diagram of signaling pathways modulated by 10-HDA.
Discussion of Signaling Pathways
10-HDA has been reported to influence several signaling cascades:
-
MAPK Pathway: It can increase the phosphorylation of JNK and p38, while decreasing the phosphorylation of ERK. This modulation can lead to the induction of apoptosis in cancer cells.[4]
-
NF-κB Pathway: 10-HDA can inhibit the NF-κB pathway by increasing the expression of its inhibitor, I-κB. The NF-κB pathway is a key regulator of inflammation.[4][9]
-
STAT3 Pathway: It has been shown to decrease the phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival.[4]
-
PI3K/AKT Pathway: 10-HDA can activate the PI3K/AKT pathway, leading to increased levels of phosphorylated PI3K, AKT, and GSK3β. This pathway is involved in glucose metabolism.[5][10]
The described RP-HPLC method provides a reliable and accurate means for the quantification of 10-HDA in royal jelly and related products. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals. Furthermore, the understanding of the signaling pathways modulated by 10-HDA offers insights into its mechanisms of action and potential therapeutic applications.
References
- 1. Royal jelly acid: preparation, metabolism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Isolating 10-Hydroxy-2-Decenoic Acid (10-HDA) from Royal Jelly
Introduction
10-Hydroxy-2-decenoic acid (10-HDA) is a unique and bioactive unsaturated fatty acid that is a primary active compound found exclusively in royal jelly, a secretion from the hypopharyngeal and mandibular glands of young worker honeybees (Apis mellifera)[1][2]. Its presence is often used as a quality marker for royal jelly and its products[3][4]. 10-HDA is credited with a range of pharmacological activities, including antibacterial, anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a compound of significant interest for researchers, scientists, and drug development professionals[1][2][5][6]. This document provides detailed protocols for the extraction, purification, and quantification of 10-HDA from royal jelly.
Application Notes
The isolation of 10-HDA from the complex matrix of royal jelly involves a multi-step process, beginning with solvent extraction to separate the lipid fraction, followed by chromatographic techniques for purification. The choice of solvent and chromatographic conditions is critical to achieving high purity and yield. Common extraction methods utilize solvents such as ethanol, methanol, or a chloroform/methanol mixture to isolate the total lipid content[1][2][7]. Subsequent purification is typically achieved using column chromatography with a silica gel stationary phase, followed by high-performance liquid chromatography (HPLC) for final purification and quantification[7][8]. Proper handling and storage of royal jelly samples at low temperatures (e.g., -20°C or -80°C) are essential to prevent the degradation of 10-HDA[2][7].
Experimental Protocols
Protocol 1: Solvent Extraction of 10-HDA from Royal Jelly
This protocol outlines a common method for the initial extraction of the lipid fraction containing 10-HDA from fresh or lyophilized royal jelly.
Materials:
-
Fresh or lyophilized royal jelly
-
Methanol (HPLC grade)[2]
-
Chloroform (HPLC grade)[7]
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper[7]
Procedure:
-
Sample Preparation: Weigh approximately 40 g of fresh royal jelly or an equivalent amount of lyophilized powder. If using fresh royal jelly, it should be thawed at room temperature if previously frozen[7].
-
Initial Extraction:
-
For a methanol-based extraction, reflux the royal jelly sample with methanol (e.g., 400 mL) for 30 minutes. This can be repeated multiple times to ensure complete extraction. Centrifuge the mixture at 4500 x g for 30 minutes and collect the supernatant[2].
-
Alternatively, for a chloroform-based extraction, add chloroform to the royal jelly at a 1:10 (w/v) ratio and stir or sonicate the mixture for 30 minutes. Filter the mixture to collect the filtrate[7].
-
-
Phase Separation (for Chloroform-based extraction):
-
Solvent Evaporation: Concentrate the collected supernatant/filtrate under reduced pressure using a rotary evaporator to obtain the crude extract[2][7].
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Chromatographic Purification of 10-HDA
This protocol describes the purification of 10-HDA from the crude extract using silica gel column chromatography.
Materials:
-
Crude 10-HDA extract
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)[7]
-
Ethyl acetate (HPLC grade)[7]
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Preparation: Prepare a silica gel column by making a slurry of silica gel in hexane and carefully pouring it into the chromatography column. Allow the silica gel to pack evenly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform or the initial elution solvent and load it onto the top of the prepared silica gel column[7].
-
Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., 95:5, 90:10 hexane/ethyl acetate)[7].
-
Fraction Collection: Collect the eluting solvent in separate fractions.
-
Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing 10-HDA.
-
Pooling and Concentration: Combine the fractions that contain pure 10-HDA and concentrate them using a rotary evaporator to obtain the purified compound[7].
Protocol 3: Quantification of 10-HDA by HPLC
This protocol provides a standard Reverse-Phase HPLC (RP-HPLC) method for the quantification and purity assessment of the isolated 10-HDA.
Materials and Equipment:
-
Purified 10-HDA sample
-
10-HDA standard (≥98% purity)
-
HPLC system with a UV detector
-
Methanol (HPLC grade)
-
Ultrapure water
-
Syringe filters (0.45 µm and 0.2 µm)[11]
Procedure:
-
Standard Preparation: Prepare a stock solution of the 10-HDA standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 5 to 200 µg/mL)[14].
-
Sample Preparation: Accurately weigh the purified 10-HDA sample and dissolve it in the mobile phase or methanol to a known concentration. Filter the solution through a 0.2 µm syringe filter before injection[11].
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample.
-
Quantification: Identify the 10-HDA peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 10-HDA in the sample using the calibration curve.
Data Presentation
Table 1: Typical 10-HDA Content in Royal Jelly
| Royal Jelly Form | 10-HDA Concentration Range (%) | Reference(s) |
| Pure/Fresh Cream | 1.26 - 2.21 | [9] |
| Lyophilized Powder | 3.01 - 6.19 | [9] |
| Supplements | 0.43 - 6.28 | [11] |
Table 2: HPLC Method Parameters for 10-HDA Quantification
| Parameter | Value | Reference(s) |
| Column | C18 (e.g., Zorbax Eclipse XDB-C18, Nova-pak C18) | [9][11] |
| Mobile Phase | Methanol:Water:Phosphoric Acid (55:45:0.2 v/v/v) | [13] |
| Flow Rate | 1.0 mL/min | [11][13] |
| Detection Wavelength | 210 - 225 nm | [2][11][13] |
| Column Temperature | 25°C - 40°C | [6][11] |
| Average Recovery Rate | 95.0% - 100.4% | [9][11] |
| Limit of Detection (LOD) | ~0.05 µg/mL | [11] |
| Limit of Quantification (LOQ) | ~0.25 µg/mL | [11] |
Visualizations
Caption: Workflow for the isolation and purification of 10-HDA from royal jelly.
References
- 1. Royal jelly acid: preparation, metabolism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functional property of royal jelly 10-hydroxy-2-decenoic acid as a melanogenesis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mynaturalorigins.com [mynaturalorigins.com]
- 5. 10-Hydroxy-2-decenoic acid from Royal jelly: a potential medicine for RA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. CN103044240A - Process for extracting 10-oxhydryl-2-caproleic acid from royal jelly - Google Patents [patents.google.com]
- 11. apiservices.biz [apiservices.biz]
- 12. scribd.com [scribd.com]
- 13. Determination of 10-HDA in Royal Jelly and Its Products by RP-HPLC [spkx.net.cn]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Royal Jelly and trans-10-Hydroxy-2-Decenoic Acid Inhibit Migration and Invasion of Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 10-HDA Bioactivity Using In Vitro Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the multifaceted bioactivities of 10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly. The protocols outlined below cover key assays for assessing its anti-cancer, anti-inflammatory, and neuroprotective properties.
Anti-Cancer Bioactivity of 10-HDA
10-HDA has demonstrated significant anti-tumor effects across various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
Data Presentation: Cytotoxicity of 10-HDA in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Comments |
| A549 | Human Lung Cancer | 22.68 µM | No significant cytotoxicity on normal IMR90 human lung fibroblasts.[1] |
| NCI-H460 | Human Lung Cancer | 44.03 µM | |
| NCI-H23 | Human Lung Cancer | 44.79 µM | |
| HepG2 | Human Hepatoma | 59.6 µg/mL | No significant cytotoxic effects on normal THLE-3 cells (IC50: 106.4 µg/mL).[2] |
| SU-DHL-2 | Human Lymphoma | 496.8 µg/mL | Lower specificity compared to some other cancer cell lines.[3][4] |
| WiDr | Human Colon Cancer | - | Inhibits pro-inflammatory cytokine production.[2] |
| Caco-2 | Human Colorectal Adenocarcinoma | 37.5 µmol/mL | Potent anti-proliferative effect observed.[1] |
Experimental Protocols
a) Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of 10-HDA on cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
10-HDA stock solution (dissolved in DMSO or ethanol)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of 10-HDA in culture medium.
-
Replace the medium with 100 µL of medium containing various concentrations of 10-HDA. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest 10-HDA concentration).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
b) Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify apoptosis induced by 10-HDA.
-
Materials:
-
Cancer cell line (e.g., A549)
-
6-well plates
-
10-HDA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 10-HDA at the desired concentration (e.g., 30 µM for A549 cells) for various time points (e.g., 3, 6, 12, 24 hours).[5]
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Signaling Pathway Visualization
Anti-Inflammatory Bioactivity of 10-HDA
10-HDA exhibits anti-inflammatory properties by modulating the production of cytokines in immune cells.
Data Presentation: Effect of 10-HDA on Cytokine Production
| Cell Line | Treatment | Cytokine | Effect | Concentration |
| WiDr | 10-HDA | IL-8 | Decreased | 3 mM |
| WiDr | 10-HDA | IL-1β | Decreased | 3 mM |
| WiDr | 10-HDA | TNF-α | Decreased | 3 mM |
| WiDr | 10-HDA | IL-1ra | Increased | 0.1 - 3 mM |
| RAW 264.7 | LPS + 10-HDA | NO | Decreased | Dose-dependent |
| RAW 264.7 | LPS + 10-HDA | IL-6 | Decreased | Dose-dependent |
| RAW 264.7 | LPS + 10-HDA | TNF-α | Decreased | - |
Experimental Protocol
a) Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
10-HDA
-
Griess Reagent System
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2.0 x 10^4 cells/well and incubate for 18 hours.[6]
-
Pre-treat cells with various concentrations of 10-HDA for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's protocol.
-
Signaling Pathway Visualization
Neuroprotective Bioactivity of 10-HDA
10-HDA has shown potential in protecting neuronal cells from damage and promoting neurogenesis.
Experimental Protocol
a) Neuroprotection Assay in PC12 Cells
-
Materials:
-
PC12 cell line
-
RPMI 1640 medium with 10% horse serum and 5% FBS
-
Nerve Growth Factor (NGF)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
10-HDA
-
Reagents for cell viability assay (e.g., CCK-8)
-
-
Procedure:
-
Culture PC12 cells in complete medium.
-
To induce differentiation, switch to a low-serum medium (1% horse serum) containing 50 ng/mL NGF for 5-7 days.
-
Pre-treat the differentiated PC12 cells with various concentrations of 10-HDA for 24 hours.
-
Induce neuronal damage by adding a neurotoxin (e.g., 50-100 µM 6-OHDA) for another 24 hours.[7]
-
Assess cell viability using the CCK-8 assay as described previously. An increase in cell viability in 10-HDA treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.
-
Experimental Workflow Visualization
General Laboratory Protocols for Mechanistic Studies
a) Western Blotting for Signaling Protein Analysis
-
Objective: To detect changes in the expression and phosphorylation of key proteins in signaling pathways (e.g., MAPK, NF-κB) following 10-HDA treatment.
-
Procedure Outline:
-
Cell Lysis: After treatment with 10-HDA, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK, IκBα, NF-κB p65) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
b) Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To measure the mRNA expression levels of target genes (e.g., Bcl-2, Bax, TNF-α, IL-6) in response to 10-HDA.
-
Procedure Outline:
-
RNA Extraction: Following cell treatment, extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for the genes of interest. Note: Primer sequences should be designed and validated for specificity and efficiency.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).
-
These application notes and protocols provide a robust framework for investigating the bioactivities of 10-HDA in vitro. Researchers are encouraged to adapt and optimize these methods for their specific cell models and experimental questions.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Therapeutic Effects of Royal Jelly Acid (10-HDA) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Royal Jelly Acid, chemically known as 10-hydroxy-2-decenoic acid (10-HDA), is a unique fatty acid found exclusively in royal jelly, a substance secreted by honeybees.[1][2][3] Extensive research has highlighted its diverse pharmacological properties, including anti-inflammatory, anti-tumor, neuroprotective, and metabolic regulatory effects.[4][5][6] This document provides detailed application notes and experimental protocols for utilizing various animal models to evaluate the therapeutic potential of 10-HDA. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature.
I. Neuroprotective Effects of 10-HDA: Ischemic Stroke Model
Animal Model: Rat Model of Middle Cerebral Artery Occlusion (MCAo)
This model mimics ischemic stroke in humans, allowing for the evaluation of neuroprotective agents.[7][8]
Experimental Protocol:
-
Animal Preparation:
-
Species: Male Sprague-Dawley or Wistar rats (250-300g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
-
-
Surgical Procedure (Intraluminal Suture Method):
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Introduce a silicone-coated 4-0 nylon monofilament suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[9][10] The length of suture insertion is typically 18-20 mm from the carotid bifurcation.
-
For a transient MCAo model, the suture is left in place for a specific duration (e.g., 60-120 minutes) and then withdrawn to allow for reperfusion.[9][11] For a permanent MCAo model, the suture is left in place.
-
Close the incision and allow the animal to recover.
-
-
10-HDA Administration:
-
Dosage: 10-HDA can be administered via oral gavage or intraperitoneal injection. A typical dose is 100 mg/kg body weight per day.[1]
-
Treatment Regimen: Treatment can be initiated either before (pre-treatment) or after (post-treatment) the induction of ischemia. For example, daily administration for 7 days starting on the day of surgery.[7][8]
-
Vehicle Control: A control group should receive the vehicle (e.g., saline or a specific solvent for 10-HDA) following the same administration route and schedule.
-
-
Assessment of Therapeutic Effects:
-
Neurological Deficit Scoring: Evaluate motor and neurological deficits at various time points post-MCAo using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours or 7 days post-MCAo), euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume can be quantified using image analysis software.
-
Histological Analysis: Perform histological staining (e.g., Nissl staining) to assess neuronal damage and cell death in the ischemic penumbra.
-
Biochemical and Molecular Analyses: Collect brain tissue and blood samples to measure markers of inflammation (e.g., TNF-α, IL-1β), oxidative stress (e.g., MDA, SOD), and apoptosis (e.g., caspase-3, Bax/Bcl-2 ratio).[7]
-
Quantitative Data Summary: Neuroprotective Effects of 10-HDA
| Parameter | Control (MCAo + Vehicle) | 10-HDA Treated (MCAo) | Reference |
| Brain Infarct Volume | Significantly higher | Significantly reduced | [7][8] |
| Neurological Deficit Score | Higher scores indicating severe deficit | Lower scores indicating improved function | [7] |
| Active Caspase-3 Levels | Increased | Reduced | [7] |
| PARP-1 Levels | Increased | Reduced | [7] |
| Acetyl-histone H3 and H4 | Decreased | Increased | [7] |
II. Anti-Tumor Effects of 10-HDA: Solid Tumor Model
Animal Model: Mouse Model of Ehrlich Solid Tumor (EST)
The Ehrlich solid tumor model is a widely used transplantable tumor model to screen for potential anti-cancer agents.[5][12][13]
Experimental Protocol:
-
Animal Preparation:
-
Species: Swiss albino mice (20-25g).
-
Acclimatization: House animals under standard laboratory conditions for at least one week.
-
-
Tumor Inoculation:
-
Harvest Ehrlich ascites carcinoma (EAC) cells from a donor mouse bearing the ascitic tumor.
-
Wash the cells with sterile saline and perform a cell count.
-
Inject a specific number of viable EAC cells (e.g., 2.5 x 10^6 cells in 0.2 mL saline) intramuscularly into the right thigh of the hind limb of each mouse to induce a solid tumor.[14]
-
-
10-HDA Administration:
-
Dosage: Administer 10-HDA orally at doses of 2.5 and 5 mg/kg body weight per day.
-
Treatment Regimen: Begin treatment one day after tumor inoculation and continue for a specified period (e.g., 14 days).
-
Vehicle Control: A control group should receive the vehicle.
-
Positive Control: A group treated with a standard chemotherapeutic agent (e.g., cyclophosphamide) can be included for comparison.
-
-
Assessment of Therapeutic Effects:
-
Tumor Volume Measurement: Measure the tumor volume every other day using a caliper. The volume can be calculated using the formula: V = 0.5 x length x (width)^2.[15][16]
-
Tumor Weight Measurement: At the end of the experiment, euthanize the mice, excise the tumors, and weigh them.
-
Survival Analysis: Monitor the survival rate of the animals in each group.
-
Biochemical and Molecular Analyses: Analyze tumor tissue for markers of apoptosis (e.g., caspase-3, Bax, Bcl-2), angiogenesis, and inflammation (e.g., TNF-α).[5]
-
Quantitative Data Summary: Anti-Tumor Effects of 10-HDA
| Parameter | Control (EST + Vehicle) | 10-HDA Treated (EST) | Reference |
| Tumor Volume | Progressive increase | Significant reduction | [5] |
| Tumor Weight | Higher | Significantly lower | [5] |
| Caspase-3 Expression | Low | Increased | [5] |
| Bax Expression | Low | Increased | [5] |
| Bcl-2 Expression | High | Decreased | [5] |
| TNF-α Level in Tumor | High | Significantly reduced | [5] |
III. Metabolic Regulation by 10-HDA: Type 2 Diabetes Model
Animal Model: High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Diabetic Mice
This model mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance and subsequent beta-cell dysfunction.[1][4][17][18][19]
Experimental Protocol:
-
Animal Preparation:
-
Species: C57BL/6J mice.
-
Acclimatization: Acclimatize mice for one week.
-
-
Induction of Diabetes:
-
Feed the mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for a period of 4-8 weeks to induce insulin resistance.[20][21]
-
After the HFD feeding period, administer a low dose of streptozotocin (STZ; e.g., 40-50 mg/kg body weight) via intraperitoneal injection for 5 consecutive days to induce partial beta-cell damage.[17][18]
-
Confirm the diabetic state by measuring fasting blood glucose levels; mice with levels above a certain threshold (e.g., >11.1 mmol/L or 200 mg/dL) are considered diabetic.
-
-
10-HDA Administration:
-
Dosage: Administer 10-HDA via intragastric gavage at a dose of 100 mg/kg body weight per day.[1][2]
-
Treatment Regimen: Treat the diabetic mice for a period of 4 weeks.[1][2]
-
Control Groups: Include a non-diabetic control group on a normal diet, a diabetic control group receiving the vehicle, and a non-diabetic group receiving 10-HDA.[1][2]
-
-
Assessment of Therapeutic Effects:
-
Metabolic Parameters: Monitor body weight, food and water intake, and fasting blood glucose levels regularly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose metabolism and insulin sensitivity.
-
Biochemical Analyses: At the end of the study, collect blood samples to measure serum insulin, triglycerides, and cholesterol levels.
-
Histopathology: Perform histological examination of the pancreas (to assess islet integrity) and liver (to check for steatosis).
-
Molecular Analyses: Analyze liver and adipose tissue for the expression of proteins involved in insulin signaling pathways (e.g., PI3K, AKT, GSK3β) and inflammation (e.g., NF-κB, IL-6, TNF-α).[1][2]
-
Quantitative Data Summary: Metabolic Effects of 10-HDA in Diabetic Mice
| Parameter | T2DM Control (HFD/STZ + Vehicle) | 10-HDA Treated (HFD/STZ) | Reference |
| Fasting Blood Glucose | Elevated | Significantly reduced | [1][2] |
| Serum Insulin | Decreased | Increased | [1][2] |
| Pancreatic Islet Area | Reduced | Increased | [1][2] |
| Liver P-PI3K, P-AKT, P-GSK3β | Decreased | Increased | [1][2] |
| Liver IL-6 and TNF-α | Increased | Decreased | [1][2] |
| Liver NF-κB Nuclear Translocation | Increased | Inhibited | [1][2] |
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: 10-HDA's anti-inflammatory effect via NF-κB pathway inhibition.
Caption: 10-HDA enhances glucose metabolism via the PI3K/AKT pathway.
Caption: 10-HDA's neuroprotective role through FOXO1-mediated autophagy.
Experimental Workflow Diagram
References
- 1. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Antitumor Activity of Royal Jelly and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Features and applications of Ehrlich tumor model in cancer studies: a literature review - Radulski - Translational Breast Cancer Research [tbcr.amegroups.org]
- 13. Features and applications of Ehrlich tumor model in cancer studies: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. researchgate.net [researchgate.net]
- 16. ejimmunology.org [ejimmunology.org]
- 17. The streptozotocin-high fat diet induced diabetic mouse model exhibits severe skin damage and alterations in local lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The streptozotocin-high fat diet induced diabetic mouse model exhibits severe skin damage and alterations in local lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Elucidating the Cellular Mechanisms of 10-Hydroxy-2-Decenoic Acid (10-HDA) Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-2-decenoic acid (10-HDA) is a unique medium-chain fatty acid found exclusively in royal jelly, the nutrient-rich secretion of worker honeybees.[1] Extensive research has highlighted its diverse pharmacological activities, including anti-inflammatory, anti-tumor, immunomodulatory, and neuroprotective effects.[1][2] These properties make 10-HDA a compelling candidate for therapeutic development. Understanding the precise molecular mechanisms and signaling pathways through which 10-HDA exerts its effects is crucial for its clinical application.
The advent of CRISPR-Cas9 genome editing technology offers an unprecedented opportunity to dissect the intricate cellular responses to 10-HDA with high precision. By enabling targeted gene knockouts, insertions, or modifications, CRISPR-Cas9 allows researchers to investigate the functional role of specific genes and pathways in mediating the biological activities of 10-HDA.
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study the effects of 10-HDA. We outline detailed protocols for CRISPR-Cas9-mediated gene editing in a cellular context, describe key signaling pathways modulated by 10-HDA, and present hypothetical data to illustrate the potential outcomes of such studies.
Key Signaling Pathways Modulated by 10-HDA
Several key signaling pathways have been identified as being influenced by 10-HDA, making them prime targets for CRISPR-Cas9-based investigation.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Studies have shown that 10-HDA can modulate the phosphorylation of key MAPK members, including JNK, p38, and ERK, in human lung cancer cells.[3]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation and immune responses. 10-HDA has been reported to inhibit the production of pro-inflammatory cytokines by suppressing NF-κB signaling in human colon cancer cells.[2]
-
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, survival, and differentiation. 10-HDA has been observed to decrease the phosphorylation of STAT3 in human lung cancer cells.[3]
-
PI3K/AKT Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, growth, and metabolism. 10-HDA has been shown to enhance glucose metabolism in diabetic mice through the activation of the PI3K/AKT/GSK3β signaling pathway.[4][5]
Experimental Applications of CRISPR-Cas9 in 10-HDA Research
CRISPR-Cas9 technology can be employed to systematically investigate the role of the aforementioned pathways in mediating the effects of 10-HDA. The general workflow involves:
-
Target Gene Selection: Identify key genes within the MAPK, NF-κB, STAT3, or PI3K/AKT pathways that are hypothesized to be direct or indirect targets of 10-HDA.
-
sgRNA Design and Validation: Design and synthesize single guide RNAs (sgRNAs) that specifically target the selected genes.
-
CRISPR-Cas9 Delivery: Deliver the Cas9 nuclease and validated sgRNAs into a suitable cell line (e.g., A549 lung cancer cells, WiDr colon cancer cells) using methods such as lipid-based transfection, electroporation, or lentiviral transduction.
-
Generation of Gene-Edited Cell Lines: Isolate and expand clonal populations of cells with the desired gene knockout or modification.
-
Functional Assays: Treat the gene-edited and wild-type control cell lines with 10-HDA and assess various cellular phenotypes.
Hypothetical Data Presentation
The following tables illustrate the type of quantitative data that could be generated from CRISPR-Cas9-based studies of 10-HDA.
Table 1: Effect of 10-HDA on Cytokine Production in Wild-Type and NFKB1 Knockout (KO) Cells
| Cell Line | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Wild-Type | Vehicle | 520 ± 45 | 850 ± 60 |
| Wild-Type | 10-HDA (50 µM) | 180 ± 25 | 310 ± 30 |
| NFKB1 KO | Vehicle | 150 ± 20 | 250 ± 25 |
| NFKB1 KO | 10-HDA (50 µM) | 140 ± 18 | 245 ± 22 |
Table 2: Effect of 10-HDA on Cell Viability in Wild-Type and MAPK1 (ERK2) Knockout (KO) Cells
| Cell Line | Treatment | Cell Viability (% of Control) |
| Wild-Type | Vehicle | 100 ± 5.2 |
| Wild-Type | 10-HDA (100 µM) | 65 ± 4.8 |
| MAPK1 KO | Vehicle | 98 ± 6.1 |
| MAPK1 KO | 10-HDA (100 µM) | 95 ± 5.5 |
Table 3: Effect of 10-HDA on Glucose Uptake in Wild-Type and PIK3CA Knockout (KO) Cells
| Cell Line | Treatment | Glucose Uptake (pmol/min/mg protein) |
| Wild-Type | Vehicle | 150 ± 12 |
| Wild-Type | 10-HDA (25 µM) | 280 ± 20 |
| PIK3CA KO | Vehicle | 145 ± 15 |
| PIK3CA KO | 10-HDA (25 µM) | 155 ± 18 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of a Target Gene in a Human Cell Line
Materials:
-
Human cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Cas9 nuclease expression vector (e.g., lentiCRISPRv2)
-
Validated sgRNA targeting the gene of interest cloned into a suitable vector
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin or other selection antibiotic
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
Procedure:
-
Cell Culture: Maintain the human cell line in the appropriate complete culture medium at 37°C and 5% CO2.
-
Transfection:
-
Seed cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Prepare the transfection complexes according to the manufacturer's protocol for Lipofectamine 3000, using the Cas9 and sgRNA expression vectors.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
-
Selection:
-
After 48 hours, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for transfected cells.
-
Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transfected control cells are eliminated.
-
-
Clonal Isolation:
-
Serially dilute the selected cells into 96-well plates to obtain single-cell colonies.
-
Expand the single-cell colonies into larger cultures.
-
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from each clonal population.
-
Perform PCR using primers that flank the sgRNA target site.
-
-
Mutation Analysis:
-
Sequence the PCR products using Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation and gene knockout.
-
-
Validation of Knockout:
-
Confirm the absence of the target protein in the knockout clones by Western blotting.
-
Protocol 2: Assessment of 10-HDA's Effect on Cytokine Production
Materials:
-
Wild-type and gene-edited cell lines
-
Complete cell culture medium
-
10-HDA (dissolved in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed wild-type and gene-edited cells in a 24-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of 10-HDA or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.
-
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA:
-
Perform an ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Quantify the cytokine concentration using a standard curve.
-
-
Data Analysis: Compare the cytokine levels between the different treatment groups and cell lines.
Visualizations
Caption: Putative signaling pathways modulated by 10-HDA.
Caption: Experimental workflow for studying 10-HDA using CRISPR-Cas9.
References
- 1. apipharma.com [apipharma.com]
- 2. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 10-hydroxy-2-decenoic acid in Dermatological Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
10-hydroxy-2-decenoic acid (10-HDA) is a unique medium-chain fatty acid found exclusively in royal jelly, a secretion from the glands of worker honeybees.[1][2][3] This bioactive compound has garnered significant attention in dermatological research due to its multifaceted therapeutic potential.[3][4] Accumulating evidence suggests that 10-HDA possesses a range of beneficial properties for skin health, including anti-inflammatory, antioxidant, anti-aging, and skin-whitening effects.[1][2][5][6] This document provides detailed application notes and experimental protocols for investigating the dermatological applications of 10-HDA.
Key Dermatological Applications and Mechanisms of Action
Melanogenesis Inhibition and Skin Whitening
10-HDA has demonstrated significant potential as a natural skin-whitening agent by inhibiting melanin synthesis.[7][8] Its mechanism of action involves the downregulation of key melanogenic enzymes and transcription factors.
-
Mechanism: 10-HDA inhibits the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis.[7][8][9] This, in turn, suppresses the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), leading to a reduction in melanin production.[7][8][9] This inhibitory pathway is distinct from other common whitening agents like kojic acid, which do not affect MITF expression.[7]
Stimulation of Collagen Synthesis and Anti-Aging Effects
10-HDA plays a crucial role in promoting skin youthfulness by stimulating collagen production and protecting against photoaging.
-
Mechanism: 10-HDA stimulates the proliferation and activity of dermal fibroblasts, the primary cells responsible for producing collagen, elastin, and hyaluronic acid.[1] It also promotes collagen synthesis by increasing the production of transforming growth factor-β1 (TGF-β1), a key signaling molecule in collagen production.[7] Furthermore, 10-HDA has been shown to protect against UVA-induced photoaging by reducing the expression of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3, which are enzymes that degrade collagen and other extracellular matrix proteins.[4][10]
Enhancement of Skin Barrier Function and Hydration
10-HDA contributes to improved skin hydration and reinforces the skin's natural barrier.
-
Mechanism: Studies have shown that topical application of 10-HDA can significantly increase skin hydration.[11][12] It achieves this by upregulating the expression of filaggrin, a protein essential for the formation of the stratum corneum and the production of natural moisturizing factors (NMFs).[12][13] An increase in filaggrin leads to a higher content of free amino acids in the stratum corneum, which are key components of NMFs and crucial for maintaining skin moisture.[13]
Anti-Inflammatory Properties
10-HDA exhibits anti-inflammatory effects that can be beneficial in managing various inflammatory skin conditions.
-
Mechanism: 10-HDA has been shown to reduce the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13 in skin explants.[12] It can also inhibit the production of inflammatory mediators like nitric oxide (NO) and downregulate the expression of inflammatory genes in macrophages.[14] In the context of diabetic skin damage, royal jelly containing 10-HDA has been shown to attenuate keratinocyte pyroptosis, a form of inflammatory cell death.[15][16]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the dermatological effects of 10-HDA.
Table 1: In Vitro Effects of 10-HDA on Melanogenesis in B16F1 Melanoma Cells
| Parameter | Concentration of 10-HDA | Result | Reference |
| MITF Protein Expression (IC50) | 0.86 mM | 50% inhibition | [7][8][9] |
| Cellular Tyrosinase Activity | 1 mM | 28 ± 2.4% reduction (P < 0.01) | [7] |
| Cellular Melanin Synthesis | 1 mM | 40.4 ± 3.0% reduction (P < 0.001) | [7] |
Table 2: In Vivo Skin Whitening Effect of 10-HDA in Mice
| Treatment Group | Duration | Outcome | Reference |
| 0.5%, 1%, and 2% 10-HDA cream | 3 weeks | Significantly increased skin-whitening index (L value) | [7][8][9] |
Table 3: Effect of 10-HDA on Skin Hydration in Humans with UV-Induced Xerosis
| Treatment Duration | Result (Increase in Hydration Index) | Reference |
| 7 days | +28.8% (p < 0.01) | [11][12] |
| 21 days | +60.4% (p < 0.001) | [11][12] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Melanogenesis Inhibition in B16F1 Melanoma Cells
This protocol outlines the steps to evaluate the anti-melanogenic activity of 10-HDA using a mouse melanoma cell line.
1. Cell Culture and Treatment:
- Culture B16F1 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed the cells in 6-well plates at a density of 1 x 10^5 cells/well.
- After 24 hours, treat the cells with various concentrations of 10-HDA (e.g., 0.1, 0.5, 1 mM). Use a known melanogenesis inhibitor like kojic acid as a positive control and untreated cells as a negative control.[7]
- Incubate for a further 72 hours.
2. Cell Viability Assay (MTT Assay):
- To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay.
- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
3. Melanin Content Assay:
- Wash the treated cells with phosphate-buffered saline (PBS).
- Lyse the cells with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
- Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
4. Tyrosinase Activity Assay:
- Lyse the cells with a buffer containing 1% Triton X-100.
- Centrifuge the lysate and collect the supernatant.
- Incubate the supernatant with L-DOPA (2 mg/mL) at 37°C for 1 hour.
- Measure the formation of dopachrome by reading the absorbance at 475 nm.
5. Western Blot Analysis:
- Extract total protein from the treated cells.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against MITF, tyrosinase, TRP-1, and TRP-2.
- Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
- Incubate with a corresponding secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: In Vivo Evaluation of Skin Whitening Effect in Mice
This protocol describes an in vivo model to assess the depigmenting activity of topically applied 10-HDA.
1. Animal Model:
- Use C57BL/6J mice, which have black fur and are a suitable model for studying pigmentation.[8]
- Acclimatize the animals for at least one week before the experiment.
2. Treatment Protocol:
- Shave a small area on the back of each mouse.
- Divide the mice into groups: a control group (vehicle cream), a positive control group (e.g., 1% kojic acid cream), and treatment groups (e.g., 0.5%, 1%, and 2% 10-HDA cream).[8]
- Apply the respective creams to the shaved area daily for 3 weeks.[8]
3. Measurement of Skin Color:
- Measure the skin color of the treated area weekly using a chromameter.
- The L* value (lightness) is used as the skin-whitening index. An increase in the L* value indicates a lightening of the skin.
4. Histological Analysis (Optional):
- At the end of the experiment, euthanize the mice and collect skin samples from the treated areas.
- Fix the samples in formalin, embed them in paraffin, and section them.
- Perform Fontana-Masson staining to visualize melanin in the epidermis.
Visualizations
Signaling Pathway of 10-HDA in Melanogenesis Inhibition
Caption: 10-HDA inhibits melanogenesis by downregulating MITF expression.
Experimental Workflow for In Vitro Melanogenesis Assay
References
- 1. haldin.com [haldin.com]
- 2. nbinno.com [nbinno.com]
- 3. apipharma.com [apipharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The functional property of royal jelly 10-hydroxy-2-decenoic acid as a melanogenesis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The functional property of royal jelly 10-hydroxy-2-decenoic acid as a melanogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 10-Hydroxy-2-Decenoic Acid Prevents Ultraviolet A-Induced Expression of Lamin AÄ150 in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. everhealthvitamins.com [everhealthvitamins.com]
- 12. Effects of Hydroxydecine(®) (10-hydroxy-2-decenoic acid) on skin barrier structure and function in vitro and clinical efficacy in the treatment of UV-induced xerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preventive Effect of Royal Jelly and 10-HDA on Skin Damage in Diabetic Mice through Regulating Keratinocyte Wnt/β-Catenin and Pyroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with 10-Hydroxy-2-Decenoic Acid (10-HDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly, has garnered significant interest for its diverse pharmacological activities, including its immunomodulatory effects.[1][2][3][4] Preclinical studies have demonstrated that 10-HDA possesses anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-8.[1][2][5] Furthermore, 10-HDA has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses.[1][2][5] These findings suggest that 10-HDA holds promise as a potential therapeutic agent for inflammatory and autoimmune diseases.
Flow cytometry is a powerful and indispensable tool for the detailed analysis of heterogeneous immune cell populations.[6][7] It allows for the simultaneous measurement of multiple cellular parameters at the single-cell level, providing quantitative data on cell surface and intracellular protein expression, cell viability, proliferation, and function.[7][8] This high-throughput technology is crucial for understanding the complex effects of therapeutic compounds like 10-HDA on the immune system.[7][8]
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of 10-HDA on various immune cell subsets. The following sections detail experimental protocols, data presentation formats, and visualizations of key experimental workflows and signaling pathways potentially modulated by 10-HDA.
Data Presentation: Summarized Quantitative Data
The following tables provide a structured summary of expected quantitative data from in vitro flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with 10-HDA. These tables are designed for easy comparison of dose-dependent effects.
Table 1: Effect of 10-HDA on Major Immune Cell Populations in PBMCs
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % CD4+ T Cells (of total lymphocytes) | % CD8+ T Cells (of total lymphocytes) | % B Cells (CD19+) (of total lymphocytes) | % NK Cells (CD3- CD56+) (of total lymphocytes) | % Monocytes (CD14+) (of total PBMCs) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 45.8 ± 3.5 | 25.1 ± 2.8 | 10.3 ± 1.5 | 12.5 ± 1.9 | 15.7 ± 2.4 |
| 10-HDA | 10 | 94.8 ± 2.3 | 46.1 ± 3.2 | 24.9 ± 2.5 | 10.1 ± 1.3 | 12.8 ± 2.0 | 15.5 ± 2.6 |
| 10-HDA | 50 | 93.5 ± 2.8 | 45.5 ± 3.8 | 25.3 ± 2.9 | 9.8 ± 1.6 | 13.1 ± 2.2 | 15.1 ± 2.3 |
| 10-HDA | 100 | 92.1 ± 3.1 | 44.9 ± 4.1 | 24.7 ± 3.0 | 9.5 ± 1.4 | 13.5 ± 2.4 | 14.8 ± 2.8 |
| Positive Control (Dexamethasone) | 1 | 85.4 ± 4.5 | 40.2 ± 3.9 | 22.1 ± 2.7 | 8.2 ± 1.1** | 11.9 ± 1.8 | 13.2 ± 2.1* |
*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01.
Table 2: Effect of 10-HDA on Pro-inflammatory Cytokine Production in Activated T Cells
| Treatment Group | Concentration (µM) | % TNF-α+ CD4+ T Cells | % IFN-γ+ CD4+ T Cells | % TNF-α+ CD8+ T Cells | % IFN-γ+ CD8+ T Cells |
| Vehicle Control (Unstimulated) | 0 | 0.8 ± 0.2 | 0.5 ± 0.1 | 1.2 ± 0.4 | 0.9 ± 0.3 |
| Vehicle Control (Stimulated) | 0 | 25.6 ± 4.1 | 18.2 ± 3.5 | 35.8 ± 5.2 | 28.4 ± 4.8 |
| 10-HDA (Stimulated) | 10 | 22.1 ± 3.8 | 16.5 ± 3.1 | 31.5 ± 4.9 | 25.1 ± 4.2* |
| 10-HDA (Stimulated) | 50 | 15.4 ± 2.9 | 11.8 ± 2.4 | 22.7 ± 3.8 | 18.9 ± 3.5 |
| 10-HDA (Stimulated) | 100 | 10.2 ± 2.1 | 8.1 ± 1.9 | 15.3 ± 3.1 | 12.6 ± 2.8 |
| Positive Control (Dexamethasone) | 1 | 8.5 ± 1.8 | 6.2 ± 1.5 | 12.1 ± 2.5 | 9.8 ± 2.1 |
*Data are presented as mean ± standard deviation from stimulated PBMCs. Statistical significance relative to stimulated vehicle control is denoted by *p < 0.05, **p < 0.01, ***p < 0.001.
Experimental Protocols
Protocol 1: Preparation and In Vitro Treatment of Human PBMCs
1.1. Isolation of PBMCs from Whole Blood
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Perform a cell count and viability analysis using a hemocytometer and trypan blue exclusion.
1.2. In Vitro Treatment with 10-HDA
-
Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare stock solutions of 10-HDA in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 10, 50, 100 µM) in complete RPMI-1640 medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Add the 10-HDA dilutions or vehicle control to the respective wells.
-
For cytokine analysis, co-stimulate the cells with a cell activation cocktail (e.g., PMA and Ionomycin or anti-CD3/CD28 beads) for the final 4-6 hours of incubation, in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
Protocol 2: Flow Cytometry Staining for Surface Markers and Intracellular Cytokines
2.1. Surface Marker Staining
-
After incubation, harvest the cells and transfer them to FACS tubes.
-
Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide). Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye (e.g., a fixable viability stain) according to the manufacturer's instructions to distinguish live and dead cells. Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing a pre-titrated cocktail of fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, CD4, CD8, CD19, CD56, CD14).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
2.2. Intracellular Cytokine Staining
-
Following surface staining, resuspend the cell pellet in 100 µL of a fixation/permeabilization buffer.
-
Incubate for 20-30 minutes at 4°C.
-
Wash the cells twice with 1 mL of a permeabilization/wash buffer.
-
Resuspend the cells in 100 µL of permeabilization/wash buffer containing fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-TNF-α, anti-IFN-γ).
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells once with 2 mL of permeabilization/wash buffer and then once with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.
2.3. Data Acquisition and Analysis
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used.
-
Collect a sufficient number of events (e.g., 100,000-500,000) for robust statistical analysis.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
-
Use a sequential gating strategy to identify cell populations of interest (e.g., lymphocytes -> singlets -> live cells -> T cells -> CD4+/CD8+ subsets).
-
Quantify the percentage of positive cells and the median fluorescence intensity (MFI) for each marker.
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Potential NF-κB signaling pathway inhibition by 10-HDA.
Caption: Gating strategy for T cell cytokine analysis.
References
- 1. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]
- 2. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. precisionformedicine.com [precisionformedicine.com]
- 8. blog.crownbio.com [blog.crownbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 10-Hydroxy-2-Decenoic Acid Synthesis
Welcome to the technical support center for the synthesis of 10-hydroxy-2-decenoic acid (10-HDA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the biosynthetic and chemical synthesis of 10-HDA.
Biosynthesis using Engineered E. coli
Question 1: Why is my 10-HDA yield low in the whole-cell biocatalysis system?
Answer: Low yields in whole-cell biocatalysis can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Substrate or Product Toxicity: High concentrations of the substrate (e.g., decanoic acid) or the product (10-HDA) can be toxic to E. coli, impairing cell viability and enzyme activity.[1]
-
Solution: Implement a fed-batch or continuous feeding strategy to maintain substrate levels below the toxic threshold. Overexpressing transporter proteins, such as MexHID from Pseudomonas aeruginosa, can facilitate the efflux of 10-HDA, reducing its intracellular concentration and mitigating feedback inhibition.[1][2]
-
-
Inefficient Substrate Uptake: The transport of fatty acids across the bacterial cell membrane can be a rate-limiting step.
-
Cofactor (NADPH) Limitation: The P450 enzymes responsible for the terminal hydroxylation of the fatty acid chain are dependent on the cofactor NADPH.[3][5] Depletion of the intracellular NADPH pool will halt the synthesis of 10-HDA.
-
Suboptimal Protein Expression: Insufficient expression of the key enzymes in the biosynthetic pathway will naturally lead to low product formation.
-
Solution: Optimize the induction conditions for protein expression, including the concentration of the inducer (e.g., IPTG), the cell density at the time of induction (OD600), and the post-induction temperature and duration.[3]
-
Question 2: My conversion of the intermediate, trans-2-decenoic acid, to 10-HDA is inefficient. What can I do?
Answer: In a two-step biosynthesis process, the second step of terminal hydroxylation is critical. If you observe an accumulation of the trans-2-decenoic acid intermediate, consider the following:
-
P450 Enzyme Activity: The catalytic efficiency of the P450 enzyme is paramount.
-
Reaction Conditions: The pH and temperature of the reaction mixture can significantly impact enzyme activity.
-
Solution: Optimize the pH and temperature of the whole-cell catalysis reaction. The optimal conditions will depend on the specific P450 enzyme being used.
-
Question 3: How can I improve the overall productivity of my one-step 10-HDA biosynthesis?
Answer: For one-step biosynthesis, where decanoic acid is directly converted to 10-HDA, overall productivity is key.
-
Strain Improvement: The inherent capabilities of your engineered strain play a significant role.
-
Process Optimization: The fermentation and catalysis conditions are critical.
-
Solution: Optimize parameters such as substrate feeding rate, cell density, and aeration to maintain a healthy and productive cell culture.
-
Chemical Synthesis (via Wittig Reaction)
Question 4: I am getting a low yield in my Wittig reaction for the synthesis of the 10-HDA precursor. What are the likely causes?
Answer: The Wittig reaction is a powerful tool for alkene synthesis, but it can be sensitive to several factors.
-
Ylide Formation: Incomplete formation of the phosphorus ylide will result in a poor yield.
-
Solution: Ensure that a strong enough base is used to deprotonate the phosphonium salt and that the reaction is carried out under anhydrous conditions if a base like n-butyllithium is used. For stabilized ylides, weaker bases in aqueous solutions can be effective.
-
-
Aldehyde Stability: The aldehyde precursor, 8-hydroxyoctanal, can be unstable and prone to oxidation or polymerization.
-
Solution: Use freshly prepared or purified aldehyde for the reaction. It is also advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Steric Hindrance: While less of a concern with aldehydes, significant steric hindrance around the carbonyl group can slow down the reaction.
-
Solution: In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, may provide better yields.[4]
-
Question 5: My final 10-HDA product after hydrolysis is impure. What are the common byproducts?
Answer: Impurities can arise from various stages of the chemical synthesis.
-
From the Oxidation Step: The oxidation of 1,8-octanediol to 8-hydroxyoctanal can sometimes lead to over-oxidation, forming the corresponding carboxylic acid or other byproducts.
-
Solution: Use a mild and selective oxidizing agent like pyridinium chlorochromate (PCC) or a silica gel-sodium bisulfate system.[9] Careful control of reaction stoichiometry and temperature is crucial.
-
-
From the Wittig Reaction: The Wittig reaction can produce triphenylphosphine oxide as a significant byproduct, which can be challenging to remove.
-
Solution: Purification is typically achieved through column chromatography. Trituration of the crude product with a suitable solvent system can also help in removing a significant portion of the triphenylphosphine oxide before chromatography.[10]
-
-
Isomers: The Wittig reaction can produce a mixture of (E) and (Z) isomers.
-
Solution: The stereoselectivity of the Wittig reaction depends on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the (E)-isomer. If a specific isomer is required, purification by chromatography may be necessary. The Schlosser modification of the Wittig reaction can be employed to favor the formation of the (E)-alkene.
-
Data Presentation
Table 1: Comparison of 10-HDA Biosynthesis Yields in Engineered E. coli
| Synthesis Strategy | Host Strain Engineering | Key Optimizations | Substrate | Titer (mg/L) | Conversion Rate (%) | Reference |
| Two-Step Continuous | ΔfadBJR/fadE-MACS/ydiI & CYP153A33/M228L-CPRBM3-GDH | Transporter overexpression, cell permeabilization (Triton X-100), NADPH regeneration | Decanoic Acid | 486.5 | 65.6 (2nd step) | [3][5] |
| One-Step | Knockout of FadB, FadJ, FadR; Co-expression of ACOX, FadE, Macs, YdiI, CYP | UV mutagenesis and high-throughput screening | Decanoic Acid | 628 | 75.6 | [6][7][8] |
| Two-Step | Modified β-oxidation pathway & CYP153A33 (M228L)-CPRBM3 | Rational design of P450 terminal hydroxylase | Decanoic Acid | 217 | Not specified | [11] |
Experimental Protocols
Protocol 1: Two-Step Whole-Cell Biosynthesis of 10-HDA
This protocol is adapted from methodologies employing engineered E. coli.[3][5]
Step 1: Production of trans-2-decenoic acid
-
Strain Cultivation: Inoculate a suitable volume of Luria-Bertani (LB) medium containing the appropriate antibiotics with the engineered E. coli strain (e.g., ΔfadBJR/fadE-MACS/ydiI). Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue incubation at a reduced temperature (e.g., 20°C) for 12-16 hours.
-
Cell Harvesting and Permeabilization: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable buffer. For permeabilization, add Triton X-100 to a final concentration of 2.0% (v/v) and incubate.
-
Catalysis: Add decanoic acid as the substrate to the permeabilized cell suspension (e.g., to a final concentration of 0.9 g/L). Incubate the reaction mixture for approximately 9 hours with shaking.
-
Supernatant Collection: Centrifuge the reaction mixture to pellet the cells. The supernatant, containing trans-2-decenoic acid, is used in the next step.
Step 2: Conversion to 10-HDA
-
Catalyst Preparation: Cultivate and induce the E. coli strain engineered to express the P450 enzyme and the NADPH regeneration system (e.g., CYP153A33/M228L-CPRBM3-GDH) as described in Step 1. Harvest the cells and resuspend them in a suitable buffer.
-
Catalysis: Add the resuspended cells from Step 2.1 to the supernatant collected in Step 1.5. Incubate the reaction mixture for up to 20 hours with shaking.
-
Product Extraction and Analysis: Monitor the reaction progress by taking samples at regular intervals. Extract the fatty acids from the reaction mixture and analyze by GC-MS or HPLC.[12]
Protocol 2: One-Pot Chemical Synthesis of 10-HDA Ethyl Ester
This protocol describes a one-pot tandem oxidation-Wittig process.[10]
-
Reaction Setup: In a two-neck round-bottom flask equipped with a condenser, add 1,8-octanediol, (ethoxycarbonylmethylene)triphenylphosphorane (Wittig reagent), activated manganese dioxide (MnO2), and dichloromethane under a nitrogen atmosphere.
-
Reaction: Stir the mixture and heat to reflux for 48 hours under a nitrogen atmosphere.
-
Workup: After cooling, filter the reaction mixture to remove the MnO2, washing the solid with dichloromethane. Evaporate the solvent from the filtrate to obtain an oily residue.
-
Purification: Triturate the oily residue with a mixture of ethyl acetate and n-hexane to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate. Further purify the crude product by flash chromatography to obtain (E)-10-hydroxy-2-decenoic acid ethyl ester.
-
Hydrolysis: The purified ester can be hydrolyzed to 10-HDA using aqueous sodium hydroxide followed by acidification.
Visualizations
Diagram 1: Biosynthetic Pathway of 10-HDA in Engineered E. coli
Caption: Two-step biosynthetic pathway of 10-HDA in engineered E. coli.
Diagram 2: Troubleshooting Workflow for Low 10-HDA Yield in Biosynthesis
Caption: Troubleshooting workflow for low 10-HDA yield in biosynthetic routes.
Diagram 3: Chemical Synthesis Pathway of 10-HDA
Caption: Key steps in the chemical synthesis of 10-HDA from 1,8-octanediol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Biosynthesis of 10-Hydroxy-2-decenoic Acid Using a NAD(P)H Regeneration P450 System and Whole-Cell Catalytic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of 10-Hydroxy-2-decenoic Acid through a One-Step Whole-Cell Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biosynthesis-of-10-hydroxy-2-decenoic-acid-through-a-one-step-whole-cell-catalysis - Ask this paper | Bohrium [bohrium.com]
- 9. CN103159617A - Method for synthesis of 10-hydroxy-2-decenoic acid - Google Patents [patents.google.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Production of 10-Hydroxy-2-decenoic Acid from Decanoic Acid via Whole-Cell Catalysis in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apiservices.biz [apiservices.biz]
Troubleshooting low recovery of 10-HDA during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of 10-hydroxy-2-decenoic acid (10-HDA), a unique and bioactive fatty acid found in royal jelly.
Troubleshooting Low Recovery of 10-HDA
Low recovery of 10-HDA can occur at various stages of the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low 10-HDA Recovery
Caption: Troubleshooting workflow for low 10-HDA recovery.
Frequently Asked Questions (FAQs) - Troubleshooting
Sample Preparation
-
Q1: Could my sample storage be affecting 10-HDA recovery?
-
A: Yes, improper storage can lead to the degradation of 10-HDA. Fresh royal jelly should be stored at -20°C or -80°C until use.[1] The stability of 10-HDA decreases over time, even in lyophilized powder, so it is crucial to use fresh samples whenever possible and to store them protected from light.[2]
-
-
Q2: Why is my 10-HDA recovery inconsistent between samples?
-
A: Incomplete homogenization of the royal jelly can lead to variability. Royal jelly is a viscous and non-homogenous substance. Ensure thorough mixing of the sample before taking an aliquot for extraction. For lyophilized powders, ensure they are well-milled and uniformly mixed.
-
Extraction
-
Q3: I am getting low yields. Is my extraction solvent optimal?
-
A: 10-HDA is readily soluble in methanol and ethanol but poorly soluble in water.[3] Using absolute or high-percentage ethanol is a common and effective method for extraction.[4][5] For solid-liquid extractions, a solvent-to-sample ratio of at least 10:1 (v/w) is recommended to ensure complete extraction. If using a less polar solvent, consider a multi-step extraction to improve recovery.
-
-
Q4: Does the pH of my extraction solvent matter?
-
A: Yes, pH is a critical factor. 10-HDA is a weak acid, and its solubility and stability are pH-dependent.[6][7] Acidifying the extraction solvent (e.g., with phosphoric acid to a pH of 2.5-3) can improve the recovery of 10-HDA by ensuring it is in its protonated, less polar form, which is more amenable to extraction with organic solvents.[8][9] The antibacterial efficacy of 10-HDA is also significantly higher at a more acidic pH.[4][10]
-
-
Q5: I am using ultrasonic extraction. Could this be damaging the 10-HDA?
-
A: While ultrasonic-assisted extraction (UAE) can enhance extraction efficiency, excessive power or duration can lead to the degradation of a target analyte.[6][11] It is important to optimize UAE parameters. For 10-HDA from royal jelly, optimal conditions have been reported as a liquid-to-solid ratio of 10:1, ultrasonic power of 450 W, and a duration of 20 minutes.[6][11]
-
Purification
-
Q6: I suspect I am losing 10-HDA during the cleanup step. How can I prevent this?
-
A: Analyte loss can occur during solid-phase extraction (SPE) or liquid-liquid partitioning. For SPE, ensure the column is properly conditioned and that the elution solvent is strong enough to desorb the 1-HDA completely. In liquid-liquid extractions, repeated extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
-
Q7: Could my 10-HDA be degrading on the chromatography column?
-
A: While 10-HDA is relatively stable, prolonged exposure to certain stationary phases or mobile phases at extreme pH values could potentially lead to degradation.[6] Ensure your mobile phase is compatible with your column and that the run time is optimized to be as short as possible while still achieving good separation.[8]
-
Quantification
-
Q8: My recovery is still low after optimizing the extraction. Could there be an issue with my HPLC/UPLC analysis?
-
A: Several factors in the analytical stage can affect the apparent recovery. Check the following:
-
Standard Curve: Ensure your calibration standards are accurately prepared and fall within the linear range of the detector.
-
Wavelength: The maximum absorbance for 10-HDA is around 210-215 nm.[3][8] Using a sub-optimal wavelength will result in a lower response.
-
Internal Standard: Using an internal standard can help to correct for losses during sample preparation and injection variability.[8]
-
Mobile Phase: An inappropriate mobile phase composition can lead to poor peak shape and inaccurate integration. A common mobile phase is a mixture of methanol and water with a small amount of acid, such as phosphoric acid.[3][8]
-
-
Factors Influencing 10-HDA Stability
The stability of 10-HDA is crucial for accurate quantification and for maintaining its biological activity. Several factors can influence its degradation during extraction and storage.
Diagram: Key Factors Affecting 10-HDA Stability
Caption: Factors influencing the stability of 10-HDA.
Quantitative Data on 10-HDA Recovery
The recovery of 10-HDA is highly dependent on the extraction method and parameters used. The following table summarizes recovery data from various studies.
| Extraction Method | Solvent | Recovery Rate (%) | Reference |
| Ultrasonic Extraction | 95% Ethanol | 81% | [11] |
| HPLC Method | Methanol | 96.5% - 99.2% | [1] |
| HPLC Method | Methanol and aqueous phosphoric acid | 97.4% - 100.4% | [3] |
| RP-HPLC Method | CH3OH-H2O-H3PO4 (55:45:0.2, V/V/V) | 97.6% - 101.8% | [8] |
Experimental Protocols
This section provides a detailed methodology for a common and effective method for extracting 10-HDA from royal jelly.
Protocol: Ultrasonic-Assisted Solvent Extraction of 10-HDA from Royal Jelly
1. Sample Preparation:
-
Accurately weigh approximately 1 gram of homogenized fresh royal jelly or 0.5 grams of lyophilized royal jelly powder into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of absolute ethanol to the centrifuge tube.
-
Vortex the mixture for 1 minute to ensure the sample is fully dispersed in the solvent.
-
Place the tube in an ultrasonic bath and sonicate for 20 minutes at a power of 450 W.[6][11] Maintain a cool temperature in the bath to prevent degradation of 10-HDA.
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
To maximize recovery, repeat the extraction process (steps 2a-2e) on the pellet with an additional 10 mL of ethanol. Combine the supernatants.
3. Purification and Preparation for Analysis:
-
If necessary, adjust the pH of the combined supernatant to approximately 2.5-3 with phosphoric acid.[8][9]
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
4. Quantification by HPLC:
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v) with 0.2% phosphoric acid.[8]
-
Injection Volume: 10-20 µL.
-
Quantification: Calculate the concentration of 10-HDA in the sample by comparing the peak area to a standard curve prepared with a certified 10-HDA standard. The use of an internal standard is recommended for improved accuracy.[8]
References
- 1. [Determination of 10-HDA in honeybee body by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. apiservices.biz [apiservices.biz]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 10-HDA in Royal Jelly and Its Products by RP-HPLC [spkx.net.cn]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of ultrasound-assisted extraction of fatty acids from royal jelly and its effect on the structural and antioxidant property - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Commercial 10-HDA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 10-hydroxy-2-decenoic acid (10-HDA). The information is designed to help address issues arising from batch-to-batch variability during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 10-HDA and why is it used in research?
A1: 10-Hydroxy-2-decenoic acid (10-HDA) is a naturally occurring fatty acid and the principal bioactive component of royal jelly.[1] It is investigated for a wide range of potential therapeutic properties, including anti-tumor, anti-inflammatory, immunomodulatory, and neuroprotective effects.[2] Its activity is linked to the modulation of various cellular signaling pathways.
Q2: What are the primary sources of batch-to-batch variability in commercial 10-HDA?
A2: Batch-to-batch variability of commercial 10-HDA can arise from several factors, including:
-
Geographical Origin and Botanical Source: The 10-HDA content in royal jelly, the raw material for extraction, can vary significantly based on the geographical location and the plants the bees forage on.[3]
-
Bee Strain: Different honeybee strains can produce royal jelly with varying compositions and 10-HDA concentrations.[3]
-
Extraction and Purification Processes: The methods used to extract and purify 10-HDA can impact its final purity, the presence of isomers, and the contaminant profile. Industrial processes to increase 10-HDA content can also alter the natural balance of the product.[4]
-
Storage and Handling: 10-HDA can degrade over time, especially if not stored under appropriate conditions.[5] Factors such as temperature and light exposure can affect its stability.
Q3: What are the typical purity and concentration ranges for commercial 10-HDA?
A3: Research-grade 10-HDA is typically sold as a crystalline solid with a purity of ≥95% or ≥98%.[6] However, the concentration of 10-HDA in royal jelly and related commercial products can vary widely.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
-
Question: I am observing significant variations in my experimental results (e.g., cell viability, signaling pathway activation) when using different batches of 10-HDA. What could be the cause and how can I troubleshoot this?
-
Answer: This is a common issue stemming from the batch-to-batch variability of 10-HDA. Here’s a systematic approach to troubleshoot:
-
Verify the Purity and Concentration of Each Batch:
-
Do not assume the purity stated on the label is exact. It is highly recommended to perform an in-house quality control check.
-
Use High-Performance Liquid Chromatography (HPLC) to quantify the 10-HDA concentration in each batch. This will allow you to normalize the concentrations used in your experiments.
-
Refer to the detailed Experimental Protocol for HPLC Analysis of 10-HDA Purity below.
-
-
Assess the Bioactivity of Each Batch:
-
A simple bioactivity assay can help you determine the functional equivalence of different batches.
-
For example, if you are studying the anti-cancer effects of 10-HDA, you can perform a dose-response cell viability assay (e.g., MTT or CCK-8) on a consistent cancer cell line with each new batch.
-
Refer to the Experimental Protocol for Assessing 10-HDA Bioactivity using a Cell Viability Assay for a detailed procedure.
-
-
Standardize Your Stock Solution Preparation:
-
10-HDA is soluble in organic solvents like ethanol and DMSO. Ensure you are using the same solvent and dissolving procedure for each batch.
-
Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C in small aliquots to avoid repeated freeze-thaw cycles).
-
-
Consider the Impact of Potential Contaminants:
-
If inconsistencies persist after concentration normalization, consider the possibility of bioactive contaminants in some batches.
-
Review the certificate of analysis for any information on impurities. If not available, you may need to perform more advanced analytical techniques like LC-MS/MS to identify potential contaminants.
-
-
Problem 2: My 10-HDA solution appears cloudy or precipitates upon dilution in cell culture media.
-
Question: When I dilute my 10-HDA stock solution into my aqueous cell culture medium, it becomes cloudy. How can I resolve this?
-
Answer: This is likely due to the poor aqueous solubility of 10-HDA. Here are some solutions:
-
Optimize the Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in your cell culture medium is as low as possible to avoid solvent-induced cytotoxicity, yet sufficient to maintain 10-HDA solubility.
-
Use a Carrier Protein: Complexing 10-HDA with a carrier protein like bovine serum albumin (BSA) can enhance its solubility in aqueous solutions.
-
Sonication: Brief sonication of the diluted 10-HDA solution in a water bath can help to dissolve small precipitates.
-
Quantitative Data Summary
| Parameter | Source/Product Type | Typical Range | Reference(s) |
| 10-HDA Purity | Research Grade Commercial 10-HDA | ≥95% to ≥98% | [6] |
| 10-HDA Concentration | Fresh Royal Jelly | 1.4% - 3.4% (wet matter) | [3] |
| Lyophilized Royal Jelly | 3.01% - 6.26% | [5] | |
| Royal Jelly Supplements | 0.43% - 6.28% | [1] | |
| ISO 12824:2016 Standard | Fresh Royal Jelly | Minimum 1.4 g per 100 g | [4] |
Experimental Protocols
Experimental Protocol for HPLC Analysis of 10-HDA Purity
This protocol provides a general method for the quantification of 10-HDA using reverse-phase HPLC.
1. Materials and Reagents:
-
10-HDA standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Internal standard (e.g., methyl 4-hydroxybenzoate)
-
Commercial 10-HDA samples
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
3. Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of methanol, water, and phosphoric acid (e.g., 55:45:0.1 v/v/v). Degas the mobile phase before use.
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve the 10-HDA standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
If using an internal standard, add a constant concentration to each standard solution.
-
-
Preparation of Sample Solutions:
-
Accurately weigh and dissolve the commercial 10-HDA sample in methanol to a known concentration.
-
If using an internal standard, add it to the sample solution at the same concentration as in the standard solutions.
-
Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Methanol:Water:Phosphoric Acid (e.g., 55:45:0.1)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 215 nm
-
Column Temperature: 25°C
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area of 10-HDA against its concentration.
-
Inject the sample solution and determine the peak area of 10-HDA.
-
Calculate the concentration of 10-HDA in the sample using the calibration curve. The purity can be determined by comparing the measured concentration to the expected concentration based on the weighed amount.
-
Experimental Protocol for Assessing 10-HDA Bioactivity using a Cell Viability Assay
This protocol describes how to assess the cytotoxic effect of 10-HDA on a cancer cell line (e.g., HepG2) using an MTT assay.[7]
1. Materials and Reagents:
-
Cancer cell line (e.g., HepG2 human hepatoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
10-HDA (from different batches)
-
DMSO or ethanol (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
2. Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
10-HDA Treatment:
-
Prepare stock solutions of each 10-HDA batch in DMSO or ethanol.
-
Prepare serial dilutions of each 10-HDA batch in complete medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 10-HDA.
-
Include a vehicle control (medium with the same concentration of solvent used for the 10-HDA stock).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves for each batch of 10-HDA and calculate the IC50 (half-maximal inhibitory concentration) values. A significant difference in IC50 values between batches indicates variability in bioactivity.
-
Visualizations
Signaling Pathways
References
- 1. apiservices.biz [apiservices.biz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mynaturalorigins.com [mynaturalorigins.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in 10-HDA Quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of 10-hydroxy-2-decenoic acid (10-HDA) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide is designed to help you identify, diagnose, and mitigate matrix effects in your 10-HDA quantification assays.
1. Problem: Poor Peak Shape, Inconsistent Signal Intensity, or High Variability in 10-HDA Quantification
-
Question: My 10-HDA peak shape is poor, the signal intensity is inconsistent between injections of the same sample, and I'm seeing high variability in my quantitative results. Could this be due to matrix effects?
-
Answer: Yes, these are all common indicators of matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of 10-HDA, leading to ion suppression or enhancement. This can significantly impact the accuracy and reproducibility of your results.
2. Diagnosis: Confirming the Presence of Matrix Effects
-
Question: How can I confirm that matrix effects are the cause of my issues?
-
Answer: There are two primary methods to diagnose matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in your chromatogram where ion suppression or enhancement occurs. A standard solution of 10-HDA is continuously infused into the MS detector post-column. A blank matrix extract is then injected. Any significant dip or spike in the 10-HDA signal baseline indicates the presence of matrix effects at that retention time.
-
Comparison of Calibration Curves: Prepare two calibration curves for 10-HDA. One in a pure solvent (e.g., methanol) and another in a matrix extract from a blank sample (matrix-matched calibration curve). A significant difference in the slopes of these two curves is a strong indication of matrix effects.
-
3. Mitigation Strategies: Reducing or Compensating for Matrix Effects
Once you have confirmed the presence of matrix effects, you can employ several strategies to minimize their impact.
-
Question: What are the most effective ways to reduce matrix effects in my 10-HDA analysis?
-
Answer: The most effective strategies can be categorized into sample preparation, chromatographic optimization, and the use of internal standards.
A. Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently extracting 10-HDA.
-
Question: What are the recommended sample preparation techniques for 10-HDA to minimize matrix effects?
-
Answer: The choice of technique depends on the complexity of your sample matrix (e.g., royal jelly, plasma, tissue homogenates). Here are some common and effective methods:
-
Protein Precipitation (PPT): A simple and fast method for high-protein matrices like plasma or serum. Acetonitrile is a common precipitating agent. While effective at removing proteins, it may not remove other matrix components like phospholipids, which are known to cause significant matrix effects.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquids. For 10-HDA, which is a moderately polar compound, a combination of an aqueous phase (your sample) and a water-immiscible organic solvent can be used.
-
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples. It uses a solid sorbent to retain the analyte of interest while matrix components are washed away. For 10-HDA, a reversed-phase C18 sorbent is a good starting point.
-
B. Optimize Chromatographic Conditions
-
Question: How can I use chromatography to reduce matrix effects?
-
Answer: The goal is to chromatographically separate 10-HDA from co-eluting matrix components. You can achieve this by:
-
Modifying the Mobile Phase Gradient: Adjusting the gradient profile can improve the separation between 10-HDA and interfering compounds.
-
Changing the Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase.
-
Using a Smaller Particle Size Column (UHPLC): Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns offer higher resolution and can improve separation from matrix interferences.
-
C. Utilize an Appropriate Internal Standard
-
Question: What is the best internal standard to use for 10-HDA quantification to compensate for matrix effects?
-
Answer: The use of an internal standard (IS) is crucial for accurate quantification in the presence of matrix effects. The ideal IS for LC-MS is a stable isotope-labeled (SIL) internal standard of your analyte (e.g., 10-HDA-d3).
-
Why a SIL-IS is preferred: A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression or enhancement as 10-HDA. By monitoring the ratio of the analyte to the SIL-IS, you can accurately quantify 10-HDA, as the variability due to matrix effects will be normalized.
-
Alternative Internal Standards: If a SIL-IS for 10-HDA is not available, a structural analog can be used. For 10-HDA, compounds like methyl 4-hydroxybenzoate (MHB) or α-naphthol have been used in HPLC-UV methods and could be tested for LC-MS, but they may not co-elute and thus may not perfectly compensate for matrix effects.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[3] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy of quantification.
Q2: What are the common sources of matrix effects?
A2: Common sources of matrix effects include salts, proteins, lipids (especially phospholipids), and endogenous metabolites present in the biological sample.[3] Components from sample collection tubes (e.g., anticoagulants) and sample preparation reagents can also contribute.
Q3: Can I just dilute my sample to reduce matrix effects?
A3: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[4][5] However, this approach is only feasible if the concentration of 10-HDA in your sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.
Q4: What is the difference between an internal standard and a surrogate standard?
A4: In the context of LC-MS, these terms are often used interchangeably. An internal standard is a compound added to the sample at a known concentration to aid in the quantification of the analyte. A stable isotope-labeled version of the analyte is the most effective type of internal standard for compensating for matrix effects.
Q5: How do I calculate the matrix factor?
A5: The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte in the presence of the matrix (a blank matrix sample spiked with the analyte after extraction) to the peak area of the analyte in a pure solution at the same concentration. The formula is:
MF = (Peak Area in Matrix) / (Peak Area in Pure Solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.
Experimental Protocols
Protocol 1: Sample Preparation of Royal Jelly for 10-HDA Analysis
This protocol is adapted from methods described for the analysis of 10-HDA in royal jelly.[1][5][6]
-
Sample Weighing: Accurately weigh approximately 50 mg of the royal jelly sample.
-
Extraction: Add 25 mL of a methanol:water (50:50, v/v) solution to the sample.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., methyl 4-hydroxybenzoate solution to a final concentration of 100 µg/mL). If a stable isotope-labeled 10-HDA is available, it should be used instead.
-
Sonication: Sonicate the mixture for at least 30 minutes to ensure complete extraction of 10-HDA.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter, followed by a 0.2 µm syringe filter, to remove any particulate matter.
-
LC-MS Analysis: The filtered solution is now ready for injection into the LC-MS system.
Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects
-
Setup:
-
Prepare a standard solution of 10-HDA (e.g., 1 µg/mL in mobile phase).
-
Use a syringe pump to deliver the 10-HDA solution at a constant low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.
-
The eluent from the LC column will mix with the 10-HDA solution before entering the mass spectrometer.
-
-
Procedure:
-
Start the LC gradient without an injection and allow the 10-HDA signal to stabilize.
-
Inject a blank matrix extract (prepared using the same method as your samples but without the analyte).
-
Monitor the signal of the 10-HDA precursor ion throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A spike in the baseline indicates ion enhancement at that retention time.
-
Quantitative Data Summary
Table 1: Recovery of 10-HDA using an Optimized HPLC Method with an Internal Standard [6]
| Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Royal Jelly Cream | 95.0 - 99.2 | 1.3 - 2.1 |
| Lyophilized Powder | 98.0 - 100.0 | 1.6 - 3.0 |
Table 2: Concentration of 10-HDA in Various Royal Jelly Products [1][6]
| Product Type | Concentration Range of 10-HDA (%) |
| Pure Royal Jelly Creams | 1.26 - 2.21 |
| Lyophilized Powder | 3.01 - 6.28 |
| Royal Jelly Supplements | 0.43 - 6.28 |
Visualizations
Caption: A workflow for troubleshooting matrix effects in LC-MS.
Caption: A typical Solid-Phase Extraction (SPE) workflow for sample cleanup.
References
- 1. apiservices.biz [apiservices.biz]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering e ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00580D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimized determination method for trans-10-hydroxy-2-decenoic acid content in royal jelly by high-performance liquid chromatography with an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Royal Jelly Acid (10-HDA) Bioavailability Studies
Welcome to the technical support center for researchers investigating methods to enhance the oral bioavailability of Royal Jelly acid (10-hydroxy-2-decenoic acid, 10-HDA). This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability for 10-HDA?
A1: The primary challenge is the lipophilic nature and poor aqueous solubility of 10-HDA. Like many fatty acids, its low solubility can lead to limited dissolution in gastrointestinal fluids, which is a prerequisite for absorption. This often results in low and variable plasma concentrations after oral administration. Lipid-based formulations are a promising strategy to overcome this limitation.[1][2]
Q2: What formulation strategies are commonly used to enhance the bioavailability of lipophilic compounds like 10-HDA?
A2: Lipid-based drug delivery systems are the most common and effective strategies. These include nanoemulsions, liposomes, and self-emulsifying drug delivery systems (SEDDS).[1] These formulations work by pre-dissolving the compound in a lipid matrix, which, upon entering the aqueous environment of the gut, forms small droplets (micelles or nanodroplets). This increases the surface area for absorption and can utilize lipid absorption pathways, potentially bypassing first-pass metabolism in the liver.[2]
Q3: How do nanoemulsions improve the oral absorption of 10-HDA?
A3: Oil-in-water (O/W) nanoemulsions encapsulate 10-HDA within tiny oil droplets, typically smaller than 200 nm.[3] This small droplet size provides a large surface area for the release and absorption of 10-HDA across the intestinal wall. The surfactants used to stabilize the nanoemulsion can also enhance membrane permeability. This approach generally leads to faster absorption (a lower Tmax) and higher peak plasma concentrations (Cmax).[4]
Q4: Has 10-HDA itself been detected in plasma after oral administration in studies?
A4: This can be challenging. A study in humans who consumed Royal Jelly did not detect the parent 10-HDA molecule in plasma. Instead, they identified its metabolites, such as 2-decenedioic acid (2-DA) and sebacic acid (SA), suggesting that 10-HDA is rapidly metabolized after absorption. Therefore, bioanalytical methods for animal studies should ideally be developed to quantify both the parent compound and its major metabolites.
Troubleshooting Guides
Issue 1: Formulation Instability (Phase Separation or Creaming in Nanoemulsion)
-
Question: My 10-HDA nanoemulsion looks cloudy and separates into layers after a few days. What is the cause and how can I fix it?
-
Answer: This is a common sign of nanoemulsion instability, which can be caused by several factors:
-
Inadequate Homogenization: The energy input during preparation may be insufficient to create uniformly small droplets.
-
Solution: Increase the duration or intensity of high-pressure homogenization or ultrasonication. For instance, increasing homogenization from 3 cycles to 7 cycles can improve stability.[5]
-
-
Incorrect Surfactant/Co-surfactant Ratio: The ratio of surfactant to oil is critical for stabilizing the oil-water interface.
-
Solution: Systematically screen different surfactant-to-cosurfactant ratios (Smix ratios) to find the optimal balance. Constructing a pseudo-ternary phase diagram can help identify the most stable nanoemulsion region for your chosen oil, surfactant, and cosurfactant.[6]
-
-
Ostwald Ripening: Smaller droplets can dissolve and redeposit onto larger ones, leading to an overall increase in particle size and eventual phase separation.
-
Solution: Select an oil phase in which 10-HDA is highly soluble but has very low solubility in the aqueous phase. Adding a small amount of a highly water-insoluble compound (a ripening inhibitor) to the oil phase can also mitigate this effect.
-
-
Temperature and pH: Fluctuations in storage temperature or a suboptimal pH can affect surfactant performance and droplet stability.[1]
-
Solution: Store the nanoemulsion at a consistent, controlled temperature. Evaluate the stability across a relevant pH range (e.g., pH 2 for stomach, pH 6.8 for intestine) during formulation development.[1]
-
-
Issue 2: High Variability in Pharmacokinetic Data
-
Question: I'm observing large standard deviations in my Cmax and AUC values between different animals in the same group. What are the common causes?
-
Answer: High inter-animal variability is a frequent challenge in oral pharmacokinetic studies. Key causes include:
-
Inconsistent Dosing Technique: Inaccurate oral gavage can lead to dosing errors or stress, which affects gastrointestinal motility.
-
Physiological Differences: Food in the stomach can significantly alter absorption.
-
Solution: Fast animals for a consistent period (e.g., 12 hours) before dosing, while allowing free access to water.[10] This standardizes the gastrointestinal conditions at the time of administration.
-
-
Blood Sampling Site: While less common for oral studies, the site of blood collection can sometimes influence results.
-
Solution: Use a consistent and appropriate blood sampling site for all animals, such as the tail vein or saphenous vein.[11]
-
-
Issue 3: Low or Undetectable Plasma Concentrations of 10-HDA
-
Question: My LC-MS/MS assay is validated, but I am still struggling to detect 10-HDA in plasma samples after oral administration. Why might this be happening?
-
Answer: Several factors could be responsible for this issue:
-
Poor Bioavailability: Even with an enhanced formulation, the absolute bioavailability might still be low. The administered dose may not be high enough to achieve plasma concentrations above the lower limit of quantification (LLOQ) of your assay.
-
Solution: Consider a dose-escalation study to determine if higher doses result in detectable concentrations.
-
-
Rapid Metabolism: As seen in human studies, 10-HDA may be absorbed but then rapidly converted to metabolites. Your assay might be missing these downstream products.
-
Solution: Develop and validate an analytical method that can simultaneously quantify 10-HDA and its primary expected metabolites (e.g., 2-decenedioic acid, sebacic acid).
-
-
Inadequate Assay Sensitivity: The LLOQ of your current method may be too high.
-
Solution: Optimize your LC-MS/MS method. This could involve improving the plasma sample extraction to increase recovery, trying different ionization modes (negative ion mode is common for fatty acids), or using a more sensitive mass spectrometer.[4]
-
-
Data Presentation
The following table presents a realistic, representative example of pharmacokinetic parameters that could be obtained from an oral bioavailability study in rats, comparing a standard 10-HDA suspension to a 10-HDA nanoemulsion.
Disclaimer: The following data are for illustrative purposes only and are modeled on results from studies of other lipophilic compounds formulated as nanoemulsions.
| Formulation Group (Dose: 50 mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| 10-HDA Suspension | 150 ± 45 | 4.0 ± 1.5 | 950 ± 210 | 100% (Reference) |
| 10-HDA Nanoemulsion | 780 ± 180 | 1.5 ± 0.5 | 4250 ± 750 | ~447% |
Data are presented as Mean ± SD (n=6 rats per group).
Experimental Protocols
Protocol 1: Preparation of 10-HDA Oil-in-Water (O/W) Nanoemulsion
This protocol uses a high-pressure homogenization method.
-
Preparation of Oil Phase:
-
Dissolve 10-HDA powder in a suitable oil carrier (e.g., medium-chain triglycerides, MCT oil) to a final concentration of 10 mg/mL.
-
Gently heat to 40°C and stir until fully dissolved.
-
Add a lipophilic surfactant (e.g., Span 80) to the oil phase and mix thoroughly.
-
-
Preparation of Aqueous Phase:
-
In deionized water, dissolve a hydrophilic surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).[6]
-
Stir until a clear solution is formed.
-
-
Formation of Pre-emulsion:
-
Heat both the oil and aqueous phases to 50-55°C.[5]
-
Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer for 15 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at 15,000 psi for 5-7 cycles.[5]
-
Cool the resulting nanoemulsion rapidly in an ice bath to room temperature to ensure stability.
-
-
Characterization:
-
Measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). A droplet size <200 nm and PDI <0.3 is desirable.
-
Measure the zeta potential to assess colloidal stability. A value greater than |±30 mV| indicates good stability.[12]
-
Protocol 2: Animal Pharmacokinetic Study (Rat Model)
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week before the experiment.
-
House animals under standard conditions with a 12-hour light/dark cycle.
-
-
Dosing:
-
Blood Sampling:
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples at 4,000 g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.[4]
-
Protocol 3: Quantification of 10-HDA in Rat Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of thawed rat plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar fatty acid like nonadecanoic acid).[4][10]
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for injection.[10]
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is a common starting point.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using an electrospray ionization (ESI) source.
-
Quantification: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for 10-HDA would need to be optimized (e.g., m/z 185 -> fragment ion).[4]
-
-
Validation:
-
Validate the method for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines to ensure reliable data.
-
Visualizations
References
- 1. cannasoltechnologies.com [cannasoltechnologies.com]
- 2. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Nanoemulsion preparation [protocols.io]
- 6. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. aniphy.fr [aniphy.fr]
- 10. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. currentseparations.com [currentseparations.com]
Technical Support Center: Optimizing HPLC for 10-HDA Isomer Separation
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of 10-hydroxy-2-decenoic acid (10-HDA) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during method development and execution.
Frequently Asked Questions (FAQs)
Q1: What are the common types of 10-HDA isomers that I might need to separate?
A1: 10-HDA has several potential isomers, the separation of which can be critical for accurate quantification and biological assessment. The most common isomers include:
-
Geometric Isomers: Primarily the cis (Z) and trans (E) isomers related to the double bond at the C2 position. The trans isomer is the most abundant naturally occurring form.
-
Positional Isomers: Isomers where the hydroxyl (-OH) group is located at a different position on the decenoic acid backbone (e.g., 9-HDA, 8-HDA).
-
Enantiomers: Since the hydroxyl group is on a chiral carbon (C10), 10-HDA can exist as two enantiomers, (R)-10-HDA and (S)-10-HDA.
Q2: My primary goal is to quantify the main trans-10-HDA peak. Do I still need to be concerned with isomer separation?
A2: Yes, even if your primary goal is the quantification of trans-10-HDA, co-elution with other isomers can lead to inaccurate results. Baseline separation of all isomers is crucial for ensuring the purity of the quantified peak and for understanding the complete isomeric profile of your sample, which may have biological significance.
Q3: What are the recommended starting conditions for separating geometric (cis/trans) isomers of 10-HDA?
A3: For the separation of geometric isomers of unsaturated fatty acids, reversed-phase HPLC is a common starting point. A C18 column is often effective. Additionally, columns with shape-selective stationary phases, such as those based on cholesterol, can enhance the resolution of geometric isomers. Silver-ion HPLC is another powerful technique for separating compounds based on the degree and geometry of unsaturation.
Q4: How can I separate the enantiomers of 10-HDA?
A4: The separation of enantiomers requires a chiral environment. This can be achieved in two primary ways:
-
Chiral Stationary Phases (CSPs): Using an HPLC column with a chiral stationary phase is a direct method for separating enantiomers. Columns such as Chiralpak AD or AD-RH have been shown to be effective for resolving enantiomers of hydroxy and hydroperoxy fatty acids.[1]
-
Chiral Derivatization: This indirect method involves reacting the 10-HDA sample with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).
Troubleshooting Guide
This guide addresses specific problems you may encounter while developing a method for the baseline separation of 10-HDA isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between cis and trans isomers. | 1. Inadequate mobile phase composition.2. Unsuitable stationary phase.3. Suboptimal temperature. | 1. Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Introducing a different organic solvent or a small amount of a modifier like isopropanol can alter selectivity. Ensure the mobile phase pH is controlled, as it can affect the ionization and retention of the acidic 10-HDA.2. Change Stationary Phase: If a standard C18 column is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a cholesterol-based column. For challenging separations, explore silver-ion chromatography.3. Adjust Temperature: Lowering the column temperature can sometimes improve the resolution between isomers. |
| Co-elution of all isomers (no separation). | 1. Mobile phase is too strong.2. Inappropriate column chemistry for isomer separation. | 1. Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent in your mobile phase to increase retention and provide more opportunity for the isomers to separate.2. Select an Appropriate Column: For geometric isomers, a reversed-phase column is a good start. For enantiomers, a chiral stationary phase is necessary. |
| Peak tailing for all 10-HDA isomer peaks. | 1. Secondary interactions with the stationary phase (e.g., silanol interactions).2. Column overload.3. Mismatch between sample solvent and mobile phase. | 1. Modify Mobile Phase: Add a small amount of an acidic modifier like formic acid or phosphoric acid to the mobile phase to suppress the ionization of residual silanols on the silica support.2. Reduce Sample Concentration: Dilute your sample to avoid overloading the column.3. Match Sample Solvent: Dissolve your sample in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Inconsistent retention times. | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or flow rate.3. Temperature variations. | 1. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient.2. Check HPLC System: Ensure the pump is delivering a consistent flow rate and that the mobile phase is properly mixed and degassed.3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. |
Experimental Protocols
Protocol 1: Separation of Geometric Isomers (Hypothetical)
This protocol is a suggested starting point for separating cis and trans isomers of 10-HDA using reversed-phase HPLC.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 50% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% formic acid).
Protocol 2: Separation of Enantiomers (Hypothetical)
This protocol outlines a potential method for separating the (R) and (S) enantiomers of 10-HDA using a chiral stationary phase.
-
Column: Chiral stationary phase (e.g., Chiralpak AD-RH, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of n-hexane and ethanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid. Note: The optimal mobile phase will depend on the specific chiral column used and should be determined experimentally.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the quantification of trans-10-HDA, which can serve as a baseline for developing isomer separation methods.
| Parameter | Typical Value(s) | Reference(s) |
| Column | C18 (e.g., Zorbax Eclipse XDB-C18, Nova-pak C18) | [1] |
| Dimensions | 150 x 4.6 mm | [1] |
| Mobile Phase | Methanol/Water/Phosphoric Acid (e.g., 55:45:0.27 v/v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 215 nm | [1] |
| Temperature | 25°C | [1] |
Visual Workflows
The following diagrams illustrate logical workflows for method development and troubleshooting.
Caption: Workflow for HPLC Method Development for 10-HDA Isomer Separation.
Caption: Troubleshooting Flowchart for Co-eluting 10-HDA Isomers.
References
Technical Support Center: Strategies to Reduce Experimental Variability in 10-HDA Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges and reduce variability in bioassays involving 10-hydroxy-2-decenoic acid (10-HDA).
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and execution of 10-HDA bioassays.
Issue 1: Inconsistent or Poor Solubility of 10-HDA
| Potential Cause | Recommended Solution |
| Inadequate Solvent | 10-HDA is a fatty acid with limited solubility in aqueous solutions. Use organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution before diluting it in cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Precipitation in Media | Precipitation can occur when the 10-HDA stock solution is added to the aqueous cell culture medium. To mitigate this, warm both the stock solution and the medium to 37°C before mixing. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion. |
| Low Temperature | 10-HDA may precipitate out of solution at lower temperatures. Store stock solutions at -20°C or -80°C. When in use, ensure all solutions containing 10-HDA are maintained at the appropriate temperature for the experiment (e.g., 37°C for cell-based assays). |
| High Concentration | The desired final concentration of 10-HDA in the assay may exceed its solubility limit in the culture medium. If precipitation is observed at the desired concentration, consider using a carrier protein like bovine serum albumin (BSA) to improve solubility. |
Issue 2: High Variability in Cell Viability/Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Interference with Assay Reagents | 10-HDA, as a carboxylic acid, may directly react with tetrazolium salts like MTT or resazurin, leading to false-positive or false-negative results.[1] It is crucial to run a cell-free control containing only the media, 10-HDA at the highest concentration used, and the viability dye to check for any direct chemical reaction. If interference is observed, consider alternative viability assays such as those based on ATP content (e.g., CellTiter-Glo®) or measuring lactate dehydrogenase (LDH) release for cytotoxicity. |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to high variability. Ensure a single-cell suspension is achieved before seeding and that cells are evenly distributed in the plate by gently rocking the plate in a cross pattern after seeding. |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To minimize edge effects, avoid using the outer wells for experimental conditions and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium. |
| Solvent Cytotoxicity | The solvent used to dissolve 10-HDA (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations. Perform a solvent toxicity curve for your specific cell line to determine the maximum non-toxic concentration. Ensure the final solvent concentration is consistent across all wells, including the vehicle control. |
Issue 3: Inconsistent Results in Anti-Inflammatory or Neuroprotection Assays
| Potential Cause | Recommended Solution |
| Variable Cell Response to Stimuli | The response of cells to inflammatory stimuli (e.g., LPS) or neurotoxic agents (e.g., glutamate) can vary. Ensure the stimulus is fresh and used at a consistent concentration and incubation time. Cell passage number can also affect responsiveness; use cells within a defined passage number range for all experiments. |
| Degradation of 10-HDA in Culture | The stability of 10-HDA in cell culture medium over long incubation periods may be a concern. For long-term experiments, consider refreshing the medium with freshly diluted 10-HDA at regular intervals. |
| Inconsistent Incubation Times | Precise timing of stimulus and treatment is critical for reproducible results. Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents to multiple wells. |
| Variability in Endpoint Measurement | For assays involving ELISA or Western blotting, ensure consistent sample loading and processing. Use appropriate internal controls and normalize the data to these controls to account for well-to-well or lane-to-lane variations. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a 10-HDA stock solution for cell culture experiments?
A1: It is recommended to prepare a high-concentration stock solution of 10-HDA in a sterile, cell culture-grade organic solvent like DMSO or ethanol. For example, a 100 mM stock in DMSO can be prepared and stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium.
Q2: My cells are showing signs of stress even at low concentrations of 10-HDA. What could be the cause?
A2: First, confirm that the final concentration of your organic solvent (e.g., DMSO) is at a non-toxic level for your specific cell line. This can be determined by performing a solvent toxicity assay. If solvent toxicity is ruled out, consider the possibility that your cells are particularly sensitive to 10-HDA. You can perform a dose-response curve starting from very low concentrations to determine the optimal non-toxic concentration range for your experiments.
Q3: Can I use serum-containing medium for my 10-HDA experiments?
A3: Yes, serum-containing medium is commonly used. However, be aware that fatty acids in the serum can potentially compete with 10-HDA for binding to albumin or cellular receptors, which might influence its effective concentration. For some sensitive assays, reducing the serum concentration or using a serum-free medium for the duration of the 10-HDA treatment may be considered to reduce variability.
Q4: How can I be sure that the observed effects are due to 10-HDA and not an artifact?
A4: To ensure the specificity of the observed effects, include proper controls in your experimental design. These should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve 10-HDA.
-
Untreated Control: Cells that are not exposed to any treatment.
-
Positive Control: A known activator or inhibitor of the pathway you are studying to ensure the assay is working correctly.
-
Cell-free Controls: As mentioned in the troubleshooting guide, to check for direct interference of 10-HDA with assay reagents.
Experimental Protocols
Anti-Inflammatory Assay: Inhibition of LPS-Induced NF-κB Activation in Macrophages
This protocol describes a method to assess the anti-inflammatory effects of 10-HDA by measuring its ability to inhibit lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
10-HDA stock solution (e.g., 100 mM in DMSO)
-
LPS from E. coli (e.g., serotype O111:B4)
-
Reagents for nuclear extraction
-
Assay kit for NF-κB p65 DNA binding activity (e.g., TransAM™ NF-κB Kit)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with 10-HDA: The next day, replace the medium with fresh medium containing various concentrations of 10-HDA (e.g., 1, 10, 50, 100 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for the desired time (e.g., 1 hour for NF-κB activation, 24 hours for cytokine measurement).
-
NF-κB Activation Assay:
-
After 1 hour of LPS stimulation, perform nuclear extraction according to the manufacturer's protocol.
-
Quantify the amount of active NF-κB p65 in the nuclear extracts using a DNA binding-based ELISA kit.
-
-
Cytokine Measurement:
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Quantitative Data Summary:
| Treatment | NF-κB Activation (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Unstimulated | ~5-10% | < 50 | < 100 |
| LPS (1 µg/mL) | 100% | ~2000-3000 | ~1500-2500 |
| LPS + 10-HDA (10 µM) | ~70-80% | ~1500-2000 | ~1200-1800 |
| LPS + 10-HDA (50 µM) | ~40-50% | ~800-1200 | ~700-1100 |
| LPS + 10-HDA (100 µM) | ~20-30% | ~300-600 | ~200-500 |
Note: These values are illustrative and can vary depending on the specific experimental conditions and cell line passage number.
Neuroprotection Assay: Attenuation of Glutamate-Induced Excitotoxicity in Neuronal Cells
This protocol outlines a method to evaluate the neuroprotective potential of 10-HDA against glutamate-induced cell death in a neuronal cell line (e.g., SH-SY5Y differentiated neurons or primary cortical neurons).
Materials:
-
Differentiated SH-SY5Y cells or primary cortical neurons
-
Neurobasal medium supplemented with B-27
-
10-HDA stock solution (e.g., 100 mM in DMSO)
-
L-Glutamic acid
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting (antibodies against cleaved caspase-3 and β-actin)
Procedure:
-
Cell Seeding and Differentiation: Seed neuronal cells in a 96-well plate (for LDH assay) or 6-well plate (for Western blotting) and differentiate them according to the appropriate protocol.
-
Pre-treatment with 10-HDA: Replace the medium with fresh medium containing various concentrations of 10-HDA (e.g., 10, 50, 100 µM) or vehicle control. Incubate for 24 hours.
-
Glutamate Challenge: Add glutamate to a final concentration that induces significant but sub-maximal cell death (e.g., 5-10 mM, to be optimized for the specific cell type). Incubate for 24 hours.
-
LDH Assay:
-
After the glutamate incubation, measure the amount of LDH released into the culture medium using a commercially available kit.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
-
-
Western Blotting for Apoptosis Marker:
-
After the glutamate incubation, lyse the cells and collect the protein extracts.
-
Perform Western blotting to detect the levels of cleaved caspase-3, a key marker of apoptosis. Normalize the results to a loading control like β-actin.
-
Quantitative Data Summary:
| Treatment | % Cytotoxicity (LDH Assay) | Cleaved Caspase-3 Expression (Fold change vs. control) |
| Untreated Control | ~5-10% | 1.0 |
| Glutamate | ~50-60% | ~4-5 |
| Glutamate + 10-HDA (10 µM) | ~40-50% | ~3-4 |
| Glutamate + 10-HDA (50 µM) | ~25-35% | ~2-3 |
| Glutamate + 10-HDA (100 µM) | ~15-25% | ~1.5-2 |
Note: These values are illustrative and should be optimized for your specific experimental setup.
Visualizations
Caption: General experimental workflow for 10-HDA bioassays.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of 10-HDA and Other Royal Jelly Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Royal jelly, a complex secretion from honeybees, is a rich source of bioactive compounds, with its lipid fraction being of particular interest due to the presence of unique fatty acids. Among these, 10-hydroxy-2-decenoic acid (10-HDA) is the most abundant and extensively studied. However, other fatty acids within royal jelly, such as 10-hydroxydecanoic acid (10-HDAA) and sebacic acid (SEA), also exhibit significant biological activities. This guide provides a comparative analysis of the bioactivity of 10-HDA against other prominent royal jelly fatty acids, supported by experimental data to aid in research and development.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the bioactivities of 10-HDA and other notable fatty acids found in royal jelly.
Table 1: Comparative Anti-Inflammatory Activity
| Fatty Acid | Bioactivity | Model System | Concentration | Result | Reference |
| 10-HDA | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 50 µM | ~50% inhibition | [1] |
| 100 µM | ~75% inhibition | [1] | |||
| 10-HDAA | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 50 µM | ~40% inhibition | [1] |
| 100 µM | ~60% inhibition | [1] | |||
| Sebacic Acid | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 50 µM | ~20% inhibition | [1] |
| 100 µM | ~35% inhibition | [1] | |||
| 10-HDA | Inhibition of TNF-α Production | LPS-stimulated RAW 264.7 macrophages | Up to 100 µM | No significant inhibition | [1] |
| 10-HDAA | Inhibition of TNF-α Production | LPS-stimulated RAW 264.7 macrophages | Up to 100 µM | No significant inhibition | [1] |
| Sebacic Acid | Inhibition of TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 100 µM | Significant inhibition | [1] |
Table 2: Comparative Anti-Parasitic Activity
| Fatty Acid | Bioactivity | Target Organism | IC50 Value (µg/mL) | Reference |
| 10-HDAA | Antimalarial | Plasmodium falciparum K1 strain | 12.5 | [2] |
| 10-HDA | Antimalarial | Plasmodium falciparum K1 strain | >50 | [2] |
| Sebacic Acid | Antimalarial | Plasmodium falciparum K1 strain | 25 | [2] |
| 10-HDAA | Antileishmanial | Leishmania major amastigotes | 25 | [2] |
| 10-HDA | Antileishmanial | Leishmania major amastigotes | >50 | [2] |
| Sebacic Acid | Antileishmanial | Leishmania major amastigotes | 50 | [2] |
Table 3: Antimicrobial Activity of 10-HDA
| Pathogen | MIC (µg/mL) | Reference |
| Paenibacillus larvae (ERIC I & II) | 0.6 - 1.78 | [3] |
| Paenibacillus larvae (ERIC III & IV) | 2.6 - 2.8 | [3] |
| Staphylococcus aureus | Not specified | [4] |
| Escherichia coli (hemolytic) | Not specified | [4] |
Note: Direct comparative MIC/MBC values for 10-HDA against other royal jelly fatty acids are limited in the reviewed literature.
Table 4: Anti-Cancer Activity of 10-HDA
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| SU-DHL-2 | Lymphoma | 496.8 | [5][6] |
| A549 | Human Lung Cancer | ~4.2 (22.68 µM) | [7] |
| NCI-H460 | Human Lung Cancer | ~8.2 (44.03 µM) | [7] |
| NCI-H23 | Human Lung Cancer | ~8.3 (44.79 µM) | [7] |
Note: Comparative IC50 values for other royal jelly fatty acids in the same cancer cell lines were not available in the reviewed literature.
Key Bioactivity Comparisons
Anti-Inflammatory Effects
Experimental data demonstrates that 10-HDA, 10-HDAA, and sebacic acid all possess anti-inflammatory properties by inhibiting the production of nitric oxide in LPS-stimulated macrophages.[1] Notably, 10-HDA exhibits the most potent inhibitory effect on NO production, followed by 10-HDAA and then sebacic acid.[1] Interestingly, only sebacic acid was found to significantly decrease the production of the pro-inflammatory cytokine TNF-α, suggesting distinct mechanisms of action among these fatty acids.[1]
Immunomodulatory Effects
The immunomodulatory activities of royal jelly fatty acids are complex. Studies have shown that 10-HDA can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β in peripheral blood mononuclear cells (PBMCs). In contrast, another fatty acid, 3,10-dihydroxy-decanoic acid (3,10-DDA), did not show the same inhibitory effect at similar concentrations.
Antimicrobial and Anti-Parasitic Activities
10-HDA is a well-documented antimicrobial agent, effective against a range of bacteria.[4][8] Its efficacy can be pH-dependent, with increased activity at lower pH levels.[3] In a direct comparison of anti-parasitic activity, 10-HDAA was found to be significantly more potent against both Plasmodium falciparum (malaria) and Leishmania major than 10-HDA and sebacic acid.[2]
Neuroprotective Effects
Research comparing the neuroprotective effects of royal jelly and 10-HDA in a rat model of ischemic stroke suggests that the benefits of royal jelly in reducing brain infarction and neuronal damage can be largely attributed to its 10-HDA content.[9][10][11] While this highlights the importance of 10-HDA, further studies are needed to compare its neuroprotective potential directly with other individual fatty acids from royal jelly.
Anti-Cancer Activity
10-HDA has demonstrated dose-dependent cytotoxic effects against various cancer cell lines, including lymphoma and human lung cancer.[5][6][7] The available data primarily focuses on 10-HDA, and there is a lack of comparative studies assessing the anti-cancer potential of other royal jelly fatty acids side-by-side.
Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol is based on the methodology described by Chen et al. (2016).[1]
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay: To determine non-toxic concentrations of the fatty acids, a cell viability assay (e.g., MTT or CCK-8) is performed. Cells are seeded in a 96-well plate and treated with various concentrations of the fatty acids for 24 hours.
-
LPS Stimulation: Cells are pre-treated with non-toxic concentrations of the fatty acids (e.g., 10-HDA, 10-HDAA, or sebacic acid) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using specific ELISA kits.
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and reverse transcribed into cDNA. The expression levels of inflammatory genes (e.g., iNOS, TNF-α, IL-6) are quantified by real-time quantitative PCR using specific primers.
-
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against proteins in inflammatory signaling pathways (e.g., NF-κB, p38, ERK, JNK) and a corresponding secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Assay
-
Bacterial Strains and Culture: The selected bacterial strains are cultured in appropriate broth media to the mid-logarithmic phase.
-
Preparation of Fatty Acid Solutions: The fatty acids are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific bacterium.
-
MIC Determination: The MIC is determined as the lowest concentration of the fatty acid that completely inhibits the visible growth of the bacterium.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration of the fatty acid that results in a 99.9% reduction in the initial bacterial count after incubation.
Visualizing Molecular Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway affected by royal jelly fatty acids and a typical experimental workflow.
Caption: NF-κB and MAPK signaling pathways in inflammation and their inhibition by royal jelly fatty acids.
Caption: Experimental workflow for assessing the anti-inflammatory activity of royal jelly fatty acids.
References
- 1. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 10-Hydroxy-2-Decenoic Acid and Its Analogs in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
10-Hydroxy-2-decenoic acid (10-H2DA), a unique medium-chain fatty acid predominantly found in royal jelly, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] Its therapeutic potential spans immunomodulation, neurogenesis, anti-tumor activity, and anti-inflammatory effects.[1][2][3][4] This has spurred research into synthetic and natural analogs to elucidate structure-activity relationships and identify compounds with enhanced or more targeted efficacy. This guide provides an objective comparison of 10-H2DA and its analogs based on available experimental data from functional assays, offering insights for future research and drug development.
While extensive research has been conducted on 10-H2DA, the body of literature directly comparing its functional activity to a wide range of synthetic analogs is still emerging. Much of the current comparative data focuses on other natural fatty acids found in royal jelly, such as 10-hydroxydecanoic acid (10-HDAA) and sebacic acid (SEA).
Immunomodulatory and Anti-Inflammatory Effects
10-H2DA is a known modulator of the innate immune response.[1][2][4] In vitro studies have demonstrated its ability to suppress the production of pro-inflammatory mediators. A comparative study on the anti-inflammatory effects of three major fatty acids from royal jelly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides valuable quantitative data.
Table 1: Comparison of Anti-Inflammatory Effects of 10-H2DA and Natural Analogs
| Compound | Concentration | Inhibition of Nitric Oxide (NO) Production (%) | Effect on TNF-α Production | Effect on IL-10 Production | Reference |
| 10-H2DA | 2.5 mM | Significant Inhibition | Increased mRNA expression | Decreased | [2] |
| 10-H2DA | 5 mM | Significant Inhibition | Increased mRNA expression | Decreased | [2] |
| 10-HDAA | 2.5 mM | Significant Inhibition | Increased mRNA expression | Decreased | [2] |
| 10-HDAA | 5 mM | Significant Inhibition | Increased mRNA expression | Decreased | [2] |
| Sebacic Acid (SEA) | 2.5 mM | Significant Inhibition | Strong inhibition of mRNA transcription | Decreased | [2] |
| Sebacic Acid (SEA) | 5 mM | Significant Inhibition | Strong inhibition of mRNA transcription | Decreased | [2] |
Data is qualitatively summarized from the referenced study. For precise quantitative values, please refer to the original publication.
These findings suggest that while all three fatty acids exhibit anti-inflammatory properties by inhibiting NO production, they have differential effects on cytokine expression. Notably, sebacic acid was the only one to decrease TNF-α production, highlighting the nuanced structure-activity relationships among these related molecules.[2]
Signaling Pathways in Immunomodulation
The immunomodulatory effects of 10-H2DA and its analogs are mediated through various signaling pathways. 10-H2DA has been shown to inhibit NF-κB and MAPK signaling pathways.[2]
Caption: Inhibition of LPS-induced inflammatory signaling by 10-H2DA and its analogs.
Anti-Tumor and Anti-Migratory Activity
10-H2DA has demonstrated anti-tumor effects in various cancer cell lines.[3][5][6] A key aspect of its anti-cancer potential is the inhibition of cancer cell migration and invasion, critical steps in metastasis.
Table 2: Anti-Migratory Effects of 10-H2DA on Colorectal Carcinoma Cells
| Cell Line | Treatment | Concentration | Inhibition of Cell Migration | Reference |
| HCT-116 | 10-H2DA | 0.5 mM | Significant | [7] |
| HCT-116 | 10-H2DA | 5 mM | Significant (dose-dependent) | [7] |
| SW-480 | 10-H2DA | Not specified | Significant | [1] |
Studies have shown that 10-H2DA can suppress the motility of aggressive colorectal carcinoma cell lines in a dose-dependent manner.[7] This effect is partly attributed to the modulation of proteins involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. For instance, 10-H2DA has been observed to increase the expression of E-cadherin while decreasing N-cadherin, Vimentin, and Snail.[8]
Experimental Workflow for Wound Healing Assay
Caption: Workflow for assessing the anti-migratory effects of 10-H2DA using a wound healing assay.
Neurogenic and Neuroprotective Activities
10-H2DA has been reported to promote neurogenesis from neural stem/progenitor cells in vitro.[9] While direct comparative functional data with a wide range of synthetic analogs is limited, some studies have explored derivatives of royal jelly lipids. For instance, artificially synthesized derivatives such as 4-hydroperoxy-2-decenoic acid ethyl ester (HPO-DAEE) have shown neuroprotective effects.[9] Both DAEE and HPO-DAEE significantly prevented cell death in human neuroblastoma SH-SY5Y cells challenged with a neurotoxin.[9]
Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of 10-H2DA or its analogs for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response, and the plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: The concentrations of TNF-α and IL-10 in the culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.
Wound Healing Assay for Cell Migration
-
Cell Seeding: Cancer cells (e.g., HCT-116 or SW-480) are seeded in 6-well plates and grown to a confluent monolayer.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the center of the cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh medium containing different concentrations of 10-H2DA or analogs is added. A control group receives medium without the test compounds.
-
Imaging: The scratched area is photographed at 0 hours and after 24 hours of incubation using an inverted microscope.
-
Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated to quantify cell migration.
Conclusion
10-hydroxy-2-decenoic acid exhibits a remarkable range of biological activities that make it a compelling candidate for therapeutic development. The available comparative data, primarily with other natural fatty acids from royal jelly, reveals that while there are overlapping anti-inflammatory effects, subtle structural differences can lead to distinct functional outcomes, such as the differential regulation of cytokines. The limited but promising research on synthetic derivatives suggests that there is significant potential to enhance the neuroprotective and other therapeutic properties of 10-H2DA through chemical modification.
Further research focusing on the synthesis of a broader range of analogs and their systematic evaluation in standardized functional assays is crucial. Such studies will be instrumental in elucidating the detailed structure-activity relationships and in the rational design of novel therapeutics based on the 10-H2DA scaffold. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers embarking on such investigations.
References
- 1. Royal Jelly and trans-10-Hydroxy-2-Decenoic Acid Inhibit Migration and Invasion of Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells [mdpi.com]
- 4. Royal jelly acid, 10-hydroxy-trans-2-decenoic acid, as a modulator of the innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unsaturated 10H2DA Queen Bee Acid from Royal Jelly Modulates Epithelial-to-Mesenchymal Transition in SW-480 Colorectal Cancer Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
Cross-validation of In Vitro and In Vivo Studies on 10-Hydroxy-2-Decenoic Acid (10-HDA)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-validation of in vitro and in vivo studies on 10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly. By objectively comparing its performance in controlled laboratory settings with outcomes in living organisms, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the therapeutic potential of 10-HDA. The following sections present quantitative data in clearly structured tables, detailed experimental methodologies for key studies, and visualizations of the signaling pathways involved.
Anti-Cancer Effects
The anti-tumor properties of 10-HDA have been investigated across a range of cancer types, demonstrating its potential to inhibit cancer cell growth and induce apoptosis. This section compares the in vitro cytotoxicity of 10-HDA against various cancer cell lines with its in vivo efficacy in animal tumor models.
Quantitative Data Comparison: Anti-Cancer Effects
| In Vitro Study | Cell Line | Cancer Type | IC50 Value | In Vivo Study | Animal Model | Dosage | Tumor Inhibition Rate |
| Lin et al. (2020)[1] | A549 | Human Lung Cancer | 22.68 µM | Albalawi et al. (2021)[1][2] | Ehrlich Solid Tumor in Mice | 2.5 mg/kg | 37.2% |
| Lin et al. (2020)[1] | NCI-H460 | Human Lung Cancer | 44.03 µM | Albalawi et al. (2021)[1][2] | Ehrlich Solid Tumor in Mice | 5 mg/kg | 57.7% |
| Lin et al. (2020)[1] | NCI-H23 | Human Lung Cancer | 44.79 µM | - | - | - | - |
| Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells (2024)[3] | SU-DHL-2 | Human Lymphoma | 496.8 µg/mL | - | - | - | - |
| Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells (2023)[2] | HepG2 | Human Hepatoma | 59.6 µg/mL | - | - | - | - |
| Filipi et al. (2015)[1] | Human Colorectal Adenocarcinoma | Colorectal Cancer | 37.5 µmol/mL | - | - | - | - |
Note: For a direct comparison, IC50 values may need to be converted to the same units. For example, the molecular weight of 10-HDA is 186.25 g/mol .
Experimental Protocols
In Vitro: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded in 96-well plates at a density of 5 x 10⁴ cells/mL and incubated overnight.
-
Treatment: The cells are treated with various concentrations of 10-HDA (typically ranging from 0 to 30 µg/mL) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT reagent is added to each well, and the plate is incubated for 3 hours.
-
Solubilization: The medium is discarded, and 100 µL of a stop solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of cell viability versus 10-HDA concentration.
In Vivo: Ehrlich Solid Tumor Model in Mice
-
Animal Model: Female Swiss albino mice are used for the study.
-
Tumor Induction: Ehrlich ascites carcinoma cells are injected subcutaneously into the right thigh of the mice to induce solid tumor formation.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly divided into groups and treated orally with 10-HDA (e.g., 2.5 and 5 mg/kg/day) for a specified period (e.g., 14 days). A control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. The tumor inhibition rate is calculated.
-
Biochemical and Molecular Analysis: Blood and tumor tissues can be collected for further analysis of tumor markers, antioxidant enzymes, and apoptosis-related gene expression.[1][4]
Signaling Pathway
Anti-Inflammatory Effects
10-HDA has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory cytokines. This section compares the in vitro and in vivo anti-inflammatory effects of 10-HDA.
Quantitative Data Comparison: Anti-Inflammatory Effects
| In Vitro Study | Cell Line | Stimulant | Effect | In Vivo Study | Animal Model | Dosage | Effect |
| Yang et al. (2018)[5] | WiDr (Human Colon Cancer) | - | Inhibition of NF-κB (6.56% to 68.9%) | Albalawi et al. (2021)[6] | Ehrlich Solid Tumor in Mice | 2.5 and 5 mg/kg | Significant decrease in TNF-α |
| Yang et al. (2018)[5] | WiDr (Human Colon Cancer) | - | ↓ IL-8, IL-1β, TNF-α at 3 mM | Chen et al. (2018)[7] | Mice | Oral administration | ↓ Serum TNF-α, IL-6, IL-10 |
| Sugiyama et al. (2012)[7] | Murine Macrophages | LPS | Inhibition of NF-κB pathway | You et al. (2020)[8] | LPS-induced neuroinflammation in mice | - | Protects through FOXO1-mediated autophagy |
| Huang et al. (2023)[7] | Chicken Jejunum | LPS | ↓ TLR4, NF-κB, TNF-α, IL-1β, IL-6 mRNA | - | - | - | - |
Experimental Protocols
In Vitro: Cytokine Production Assay (ELISA)
-
Cell Culture: Human colon cancer cells (WiDr) are cultured in appropriate media.
-
Treatment: Cells are treated with different concentrations of 10-HDA (e.g., 0.1 to 3 mM) for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentrations of pro-inflammatory cytokines (e.g., IL-8, IL-1β, TNF-α) and anti-inflammatory cytokines (e.g., IL-1ra) in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][9]
In Vivo: Lipopolysaccharide (LPS)-Induced Inflammation in Chickens
-
Animal Model: Chickens are used as the animal model.
-
Dietary Supplementation: Chickens are fed a diet supplemented with 10-HDA (e.g., 0.1% and 0.5%) for a specific period.
-
LPS Challenge: Inflammation is induced by intraperitoneal injection of lipopolysaccharide (LPS).
-
Sample Collection: After the LPS challenge, blood and jejunal mucosa samples are collected.
-
Analysis: Serum concentrations of inflammatory cytokines (TNF-α, IL-1β, IL-6) and immunoglobulins (IgA, IgG) are measured. The mRNA expression of inflammatory-related genes (TLR4, NF-κB, TNF-α, IL-1β, IL-6) in the jejunal mucosa is determined by real-time PCR.[7]
Signaling Pathway
Neuroprotective Effects
Emerging research suggests that 10-HDA may have neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and ischemic stroke.
Quantitative Data Comparison: Neuroprotective Effects
| In Vitro Study | Cell/Tissue Model | Insult | Effect | In Vivo Study | Animal Model | Dosage | Effect |
| Hattori et al. (2007)[10] | Neural stem/progenitor cells | - | Promotes neurogenesis | Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke (2024)[11][12] | Rat model of ischemic stroke (MCAo) | Not specified | Reduced brain infarction and weight loss |
| You et al. (2020)[8] | - | LPS-induced neuroinflammation | Protects through FOXO1-mediated autophagy | Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke (2024)[11][12] | Rat model of ischemic stroke (MCAo) | Not specified | Reduced levels of active caspase-3 and PARP-1 |
Experimental Protocols
In Vitro: Neurogenesis Assay
-
Cell Culture: Neural stem/progenitor cells are cultured in a specialized growth medium.
-
Treatment: The cells are treated with 10-HDA.
-
Differentiation: The cells are induced to differentiate into neurons.
-
Immunocytochemistry: The differentiated cells are stained for neuronal markers (e.g., β-III tubulin) to quantify the number of new neurons formed.
In Vivo: Middle Cerebral Artery Occlusion (MCAo) in Rats
-
Animal Model: Male rats are used for the study.
-
Ischemic Stroke Induction: Ischemic stroke is induced by middle cerebral artery occlusion (MCAo).
-
Treatment: The rats are supplemented daily with 10-HDA for a specified period (e.g., 7 days) starting from the day of surgery.
-
Neurological Assessment: Neurological deficits are scored at different time points.
-
Histological and Molecular Analysis: On the final day, the rats are sacrificed, and brain tissue is collected to analyze the infarct volume, DNA damage, and levels of apoptotic and inflammatory markers.[11][12]
Logical Relationship Diagram
References
- 1. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 10-hydroxy-2-decenoic acid alleviates lipopolysaccharide-induced intestinal mucosal injury through anti-inflammatory, antioxidant, and gut microbiota modulation activities in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism [frontiersin.org]
- 9. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative neuroprotective effects of royal jelly and its unique compound 10-hydroxy-2-decenoic acid on ischemia-induced inflammatory, apoptotic, epigenetic and genotoxic changes in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 10-Hydroxy-2-Decenoic Acid (10-HDA) in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly, with standard-of-care drugs in preclinical models of oncology and neuroinflammation. The data presented is compiled from various studies to offer an objective overview of 10-HDA's potential as a therapeutic agent.
Oncology
In preclinical cancer models, 10-HDA has demonstrated notable anti-tumor effects. Its efficacy has been evaluated in various cancer types, both as a standalone treatment and in combination with standard chemotherapeutic agents.
Comparison with Standard-of-Care Chemotherapy
Ehrlich Solid Tumor Model:
A key study directly compared the efficacy of 10-HDA with the standard-of-care alkylating agent, cyclophosphamide, in a murine model of Ehrlich solid tumor. The data indicates that 10-HDA exhibits significant tumor growth inhibition, and its combination with cyclophosphamide shows a synergistic effect.
Table 1: Efficacy of 10-HDA vs. Cyclophosphamide in Ehrlich Solid Tumor Model [1]
| Treatment Group | Dose | Mean Tumor Weight (g) | Tumor Inhibition Rate (%) |
| Control (Untreated) | - | - | - |
| 10-HDA | 2.5 mg/kg | - | 37.2 |
| 10-HDA | 5 mg/kg | - | 57.7 |
| Cyclophosphamide (CP) | 25 mg/kg | - | 59.3 |
| 10-HDA + CP | 2.5 mg/kg + 25 mg/kg | - | 80.1 |
| 10-HDA + CP | 5 mg/kg + 25 mg/kg | - | 89.7 |
Note: Specific mean tumor weight for all groups was not available in the cited source.
In Vitro Cytotoxicity against Various Cancer Cell Lines:
10-HDA has shown cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below. For comparison, IC50 values for standard-of-care drugs in similar cell lines are provided where available.
Table 2: In Vitro Efficacy of 10-HDA and Standard-of-Care Drugs on Cancer Cell Lines
| Cell Line | Cancer Type | 10-HDA IC50 | Standard-of-Care Drug | Standard-of-Care IC50 |
| A549[1] | Lung Cancer | 22.68 µM | Cisplatin | Varies by study |
| NCI-H460[1] | Lung Cancer | 44.03 µM | Cisplatin | Varies by study |
| NCI-H23[1] | Lung Cancer | 44.79 µM | Cisplatin | Varies by study |
| HepG2[2] | Liver Cancer | 59.6 µg/mL | Sorafenib | Varies by study |
| SU-DHL-2[3] | Lymphoma | 496.8 µg/mL | CHOP regimen | Not applicable (multi-drug) |
| Human Colorectal Adenocarcinoma[1] | Colon Cancer | 37.5 µmol/mL | 5-Fluorouracil | Varies by study |
Note: Direct comparative IC50 values for standard-of-care drugs under identical experimental conditions were not always available in the reviewed literature.
Experimental Protocols: Oncology
Ehrlich Solid Tumor Model [1]
-
Animal Model: Female Swiss albino mice.
-
Tumor Induction: Subcutaneous injection of Ehrlich ascites carcinoma cells.
-
Treatment Regimen:
-
10-HDA (2.5 and 5 mg/kg) and cyclophosphamide (25 mg/kg) were administered orally once a day for 2 weeks.
-
-
Efficacy Evaluation: Tumor volume and weight were measured. The tumor inhibition rate was calculated.
-
Biochemical Analysis: Serum levels of alpha-fetoprotein (AFP) and carcinoembryonic antigen (CEA), as well as markers of liver and kidney function, were assessed. Oxidative stress and antioxidant enzyme levels in tumor tissue were also measured.
In Vitro Cytotoxicity Assay [1][2]
-
Cell Lines: A549, NCI-H460, NCI-H23 (lung cancer), HepG2 (liver cancer), SU-DHL-2 (lymphoma), and human colorectal adenocarcinoma cells.
-
Methodology: Cells were treated with varying concentrations of 10-HDA for a specified period (e.g., 24 hours). Cell viability was assessed using methods such as the Cell Counting Kit-8 (CCK-8) assay.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated.
Signaling Pathways in Oncology
10-HDA has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and migration.
References
The Global Variations of a Royal Treasure: A Comparative Analysis of 10-HDA in Royal Jelly from Diverse Geographical Origins
For researchers, scientists, and drug development professionals, understanding the nuances of natural compounds is paramount. 10-Hydroxy-2-decenoic acid (10-HDA), the primary active lipid component in royal jelly, is no exception. This guide provides a comprehensive comparative analysis of 10-HDA from various geographical origins, supported by experimental data, to aid in research and development efforts.
The concentration of 10-HDA in royal jelly, a key indicator of its quality and potential therapeutic efficacy, exhibits significant variation based on its geographical origin.[1][2][3] This variability can be attributed to several factors, including the bee species, local flora, and environmental conditions.[4][5][6][7][8] This analysis delves into the quantitative differences in 10-HDA content across various regions, outlines the methodologies for its determination, and explores its biological signaling pathways.
Quantitative Comparison of 10-HDA Content
The concentration of 10-HDA in royal jelly samples from different parts of the world shows a notable range. The following table summarizes the quantitative data from various studies, offering a side-by-side comparison.
| Geographical Origin | 10-HDA Content (%) | Reference(s) |
| China | ||
| Western China | 2.01 ± 0.05 | [4][5][6] |
| Northeastern China | 1.87 ± 0.05 | [4][5][6] |
| Eastern China | 1.75 ± 0.03 | [4][5][6] |
| General Range | 1.26 - 2.21 | [9] |
| Turkey | 1.02 - 2.38 | [9] |
| Italy | 2.5 (average) | [2][10] |
| General Range | 0.8 - 3.2 | [2][9][10] |
| Brazil | 1.58 - 3.10 | [9] |
| São Paulo State | 1.8 - 3.0 | [11] |
| USA (purchased products) | 1.85 - 2.18 (pure royal jelly creams) | [9] |
| 0.43 - 6.28 (dietary supplements) | [9] | |
| France | up to 2.6 | [1] |
| Thailand | 1.8 | [1] |
| Eastern Croatia | 1.53 | [1] |
| India | 1.295 - 2.35 | [3] |
It is important to note that factors such as the specific bee strain and the available botanical resources also play a significant role in the final 10-HDA concentration. For instance, studies in China have shown that royal jelly from hybrid bees tends to have a higher 10-HDA content than that from Apis mellifera ligustica.[4][5][6] Similarly, the floral source, such as rape, lime, or vitex, can influence the 10-HDA levels.[4][5][6]
Experimental Protocols for 10-HDA Quantification
The most widely used and reliable method for the quantification of 10-HDA in royal jelly is High-Performance Liquid Chromatography (HPLC).[8][9][12] The following is a detailed, generalized protocol based on methodologies cited in the literature.
1. Sample Preparation:
-
A known weight of royal jelly (e.g., 0.05 g) is accurately measured.[13]
-
The sample is dissolved in a solvent mixture, typically methanol and water.[13]
-
The mixture is sonicated to ensure complete dissolution of 10-HDA.[9]
-
The solution is then filtered through syringe filters (e.g., 0.45 µm and 0.2 µm) to remove particulate matter.[9]
-
An internal standard, such as methyl 4-hydroxybenzoate (MHB) or α-naphthol, may be added to improve accuracy.[9][11]
2. HPLC Analysis:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.[9][14]
-
Column: A reversed-phase C18 column is commonly employed for the separation.[9][14]
-
Mobile Phase: A mixture of methanol, water, and an acid (e.g., phosphoric acid) is used as the mobile phase. A common ratio is 55:45:2.7 (v/v/v) of methanol, water, and phosphoric acid.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detection: UV detection is performed at a wavelength where 10-HDA shows maximum absorbance, typically around 210-225 nm.[9][14][15]
-
Quantification: The concentration of 10-HDA is determined by comparing the peak area of the sample to a calibration curve prepared with a certified 10-HDA standard.[13]
3. Method Validation:
-
The method should be validated for linearity, accuracy (recovery), precision (intra-day and inter-day variability), limit of detection (LOD), and limit of quantification (LOQ).[9][10]
Below is a visual representation of the experimental workflow for 10-HDA quantification.
Signaling Pathways Modulated by 10-HDA
10-HDA exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[16][17] These effects are mediated through its interaction with various cellular signaling pathways.
One of the key pathways influenced by 10-HDA is the MAPK (Mitogen-Activated Protein Kinase) signaling cascade . 10-HDA has been shown to regulate the phosphorylation of key MAPK proteins such as JNK, p38, and ERK.[18] Additionally, it impacts the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways.[17][18] In some cancer cell lines, 10-HDA has been observed to increase the expression of phosphorylated JNK and p38, while decreasing the expression of phosphorylated ERK and STAT3, as well as NF-κB.[18] These modulations can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Furthermore, 10-HDA has been reported to influence the PI3K/AKT signaling pathway , which is crucial for glucose metabolism.[19] The diagram below illustrates the described interactions of 10-HDA with these key signaling pathways.
References
- 1. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cas.zju.edu.cn [cas.zju.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Geographical influences on content of 10-hydroxy-trans-2-decenoic acid in royal jelly in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioone.org [bioone.org]
- 8. tandfonline.com [tandfonline.com]
- 9. apiservices.biz [apiservices.biz]
- 10. Determination of (E)-10-hydroxy-2-decenoic acid content in pure royal jelly: a comparison between a new CZE method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. researchgate.net [researchgate.net]
- 16. 10-Hydroxydec-2-Enoic Acid Reduces Hydroxyl Free Radical-Induced Damage to Vascular Smooth Muscle Cells by Rescuing Protein and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
Validating the purity and identity of 10-hydroxy-2-decenoic acid standards
For researchers, scientists, and drug development professionals, the quality of analytical standards is paramount. This guide provides a comprehensive framework for validating the purity and identity of 10-hydroxy-2-decenoic acid (10-HDA) standards, a critical component in various research applications, including its role as a quality marker for royal jelly.[1][2][3] This document outlines key analytical techniques and presents a structured approach to compare the performance of different commercial standards.
Identity and Purity: A Two-Fold Validation Approach
The validation of a 10-HDA standard involves two critical stages: first, confirming the identity of the compound, and second, quantifying its purity. High-Performance Liquid Chromatography (HPLC) is a preferred technique for quantification due to its robustness and simplicity, while Gas Chromatography-Mass Spectrometry (GC-MS) provides a higher level of confidence for identity confirmation through mass fragmentation patterns.[1] Capillary Electrophoresis (CE) has also emerged as a viable alternative for the analysis of 10-HDA.[4][5][6]
Table 1: Comparison of Analytical Techniques for 10-HDA Validation
| Technique | Primary Use | Information Provided | Key Advantages | Common Considerations |
| HPLC-UV | Purity Assessment & Quantification | Retention Time, Peak Area (Concentration) | High precision, reproducibility, and wide availability.[1][7][8] | Requires a reference standard for comparison. |
| GC-MS | Identity Confirmation & Purity | Mass Spectrum (Molecular Weight & Fragmentation), Retention Time | High specificity and sensitivity, provides structural information. | Often requires derivatization to increase volatility.[3] |
| NMR Spectroscopy | Structural Elucidation & Identity | Chemical Shifts, Coupling Constants | Provides detailed structural information for unambiguous identification. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Capillary Electrophoresis (CE) | Quantification & Purity | Migration Time, Peak Area | High separation efficiency, low sample and reagent consumption.[4][5] | Can be more sensitive to matrix effects. |
Experimental Protocols for Validation
To ensure accurate and reproducible results, detailed and well-documented experimental protocols are essential. Below are standard operating procedures for the key analytical techniques used in the validation of 10-HDA standards.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is designed for the quantitative analysis of 10-HDA purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.[1][2]
-
Mobile Phase: An isocratic mixture of methanol, water, and phosphoric acid (e.g., 55:45:0.1 v/v/v), adjusted to a pH of approximately 2.5.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 215 nm, which is near the maximum absorbance of 10-HDA.[1][9]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the 10-HDA standard in the mobile phase (or a compatible solvent like methanol) at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the 10-HDA standard to be tested in the mobile phase to a known concentration within the calibration range.
-
Analysis: Inject the standards and the sample. The purity of the test standard is determined by comparing its peak area to the calibration curve. The identity is preliminarily confirmed by comparing the retention time with that of a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is for the definitive identification of 10-HDA.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization: To increase volatility, 10-HDA is typically derivatized. A common method is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Sample Preparation: Dissolve a small amount of the 10-HDA standard in a suitable solvent (e.g., pyridine). Add the derivatizing agent and heat (e.g., at 60 °C for 30 minutes).
-
Analysis: Inject the derivatized sample. The identity is confirmed by matching the obtained mass spectrum with a reference spectrum from a database (e.g., NIST) or a previously analyzed certified standard.
Comparative Data for 10-HDA Standards
The following tables present hypothetical data from the analysis of two different commercial 10-HDA standards (Standard A and Standard B) against a certified reference material (CRM).
Table 2: HPLC-UV Purity Assessment
| Standard | Retention Time (min) | Peak Area (arbitrary units) at 100 µg/mL | Calculated Purity (%) | Number of Impurity Peaks |
| CRM | 8.52 | 1,250,000 | 99.9 | 1 (minor) |
| Standard A | 8.51 | 1,235,000 | 98.8 | 2 |
| Standard B | 8.53 | 1,205,000 | 96.4 | 4 |
Table 3: GC-MS Identity Confirmation
| Standard | Retention Time of TMS-derivative (min) | Key Mass Fragments (m/z) | Spectral Match Score (vs. CRM/NIST) |
| CRM | 12.78 | 73, 117, 157, 243, 315 (M-15) | 995/1000 |
| Standard A | 12.77 | 73, 117, 157, 243, 315 (M-15) | 992/1000 |
| Standard B | 12.79 | 73, 117, 157, 243, 315 (M-15) | 989/1000 |
Visualizing the Validation Workflow and Biological Context
The following diagrams, created using the DOT language, illustrate the logical flow of the validation process and a relevant biological pathway involving fatty acid signaling.
Caption: Workflow for the validation of 10-HDA standards.
Caption: A potential signaling pathway for 10-HDA.
Conclusion
The validation of 10-hydroxy-2-decenoic acid standards is a critical step in ensuring the reliability and reproducibility of research data. By employing a combination of analytical techniques such as HPLC-UV for purity assessment and GC-MS for identity confirmation, researchers can confidently ascertain the quality of their standards. This guide provides the necessary protocols and a comparative framework to aid in this essential process. It is recommended to always compare new batches of standards against a certified reference material or a well-characterized in-house standard.
References
- 1. apiservices.biz [apiservices.biz]
- 2. scielo.br [scielo.br]
- 3. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering e ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00580D [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Determination of (E)-10-hydroxy-2-decenoic acid content in pure royal jelly: a comparison between a new CZE method and HPLC. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of 10-HDA in honeybee body by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. dergipark.org.tr [dergipark.org.tr]
In Vitro and In Vivo Correlation of 10-HDA: A Comparative Guide for Researchers
An In-depth Analysis of 10-Hydroxy-2-Decenoic Acid (10-HDA) Absorption and Efficacy, Highlighting Current Research and Data Gaps
For researchers and drug development professionals, establishing a strong in vitro-in vivo correlation (IVIVC) is a critical step in streamlining the development of new therapeutic agents. This guide provides a comprehensive overview of the available scientific data concerning the in vitro properties, in vivo absorption, and therapeutic efficacy of 10-hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly. While a complete IVIVC for 10-HDA has not yet been established in the public domain, this guide synthesizes the existing preclinical and clinical findings to offer a current perspective on its therapeutic potential and outlines the necessary data for a robust IVIVC.
Understanding 10-HDA: A Bioactive Fatty Acid
10-HDA is a medium-chain fatty acid that has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2] Its potential as a therapeutic agent hinges on understanding the relationship between its physicochemical properties, its absorption in the body, and its ultimate efficacy at the target site.
In Vitro Profile of 10-HDA: Current Knowledge and Data Gaps
A thorough in vitro characterization is the foundation of any IVIVC. This involves assessing the dissolution and permeability of the drug substance, which are key determinants of its oral absorption.
Dissolution Data:
Currently, there is a notable lack of publicly available data on the in vitro dissolution profile of 10-HDA. To establish an IVIVC, a systematic evaluation of its dissolution rate in various biorelevant media (e.g., simulated gastric and intestinal fluids) is essential.
Table 1: In Vitro Dissolution Data for 10-HDA (Hypothetical Data)
| Dissolution Medium | pH | Dissolution Rate (% dissolved in 30 min) |
| Simulated Gastric Fluid (SGF) | 1.2 | Data not available |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | Data not available |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | Data not available |
Permeability Data:
The permeability of a drug across the intestinal epithelium is a critical factor for its oral bioavailability. The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability. A compound with a high apparent permeability coefficient (Papp) in a Caco-2 assay is generally expected to be well-absorbed in vivo.
While general protocols for Caco-2 permeability assays are well-established, specific Papp values for 10-HDA are not readily found in the literature. A high Papp value for 10-HDA would suggest that its absorption is more likely to be limited by its dissolution rate rather than its ability to cross the intestinal barrier.
Table 2: In Vitro Permeability Data for 10-HDA (Hypothetical Data)
| Assay Model | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Caco-2 Monolayer | Apical to Basolateral (A→B) | Data not available |
| Caco-2 Monolayer | Basolateral to Apical (B→A) | Data not available |
In Vivo Profile of 10-HDA: Pharmacokinetics and Efficacy
In vivo studies in animal models and humans are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, as well as its therapeutic efficacy.
Pharmacokinetic Data:
A human pharmacokinetic study on royal jelly revealed that its medium-chain fatty acids are metabolized to dicarboxylates and absorbed into circulation.[3] However, this study did not report specific pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for 10-HDA itself. Preclinical pharmacokinetic studies in animal models, such as rats, are needed to provide a more direct understanding of 10-HDA's absorption and disposition following oral administration.
Table 3: In Vivo Pharmacokinetic Parameters of 10-HDA in Rats (Hypothetical Data)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) |
| Data not available | Data not available | Data not available | Data not available |
Efficacy Data:
Preclinical studies have demonstrated the in vivo efficacy of 10-HDA in various disease models. For instance, in a mouse model of colitis, oral administration of 100 mg/kg/day of 10-HDA was shown to attenuate inflammation. To establish a meaningful correlation with in vitro data, dose-response studies are necessary to understand the relationship between the administered dose, the resulting systemic exposure, and the observed therapeutic effect.
Table 4: In Vivo Efficacy of 10-HDA in a Mouse Colitis Model
| Dose (mg/kg/day) | Efficacy Endpoint (e.g., reduction in disease activity index) |
| 100 | Significant attenuation of colitis |
| Lower doses | Data not available |
| Higher doses | Data not available |
Experimental Protocols
Detailed experimental protocols are fundamental for the reproducibility and comparison of scientific findings. Below are generalized methodologies for key experiments relevant to establishing an IVIVC for 10-HDA.
In Vitro Dissolution Testing (General Protocol):
-
Apparatus: USP Apparatus 2 (paddle) or Apparatus 1 (basket).
-
Dissolution Media: Prepare simulated gastric fluid (SGF, pH 1.2), fasted state simulated intestinal fluid (FaSSIF, pH 6.5), and fed state simulated intestinal fluid (FeSSIF, pH 5.0).
-
Procedure:
-
Place a known amount of 10-HDA into each dissolution vessel containing 900 mL of pre-warmed (37°C) dissolution medium.
-
Rotate the paddle/basket at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the concentration of 10-HDA in each sample using a validated analytical method, such as HPLC.
-
Caco-2 Permeability Assay (General Protocol):
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
Add a solution of 10-HDA in transport buffer to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C.
-
Collect samples from the receiver compartment at specified time intervals.
-
Quantify the concentration of 10-HDA in the samples using a suitable analytical method.
-
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
In Vivo Pharmacokinetic Study in Rats (General Protocol):
-
Animals: Use male Sprague-Dawley or Wistar rats.
-
Administration: Administer 10-HDA orally via gavage at different dose levels. Include an intravenous administration group to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at various time points post-dose.
-
Sample Analysis: Process the blood to obtain plasma and analyze the concentration of 10-HDA using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Visualizing the Path to IVIVC
Diagram 1: Experimental Workflow for Establishing an IVIVC
Caption: A schematic workflow for developing an in vitro-in vivo correlation (IVIVC).
Diagram 2: Signaling Pathway of 10-HDA's Anti-Inflammatory Action
Caption: Simplified signaling pathway of 10-HDA's anti-inflammatory effects.
The Path Forward: Bridging the Data Gap
The development of a robust IVIVC for 10-HDA is currently hampered by a lack of fundamental in vitro and in vivo data. To advance the therapeutic potential of this promising natural compound, future research should prioritize:
-
Systematic in vitro dissolution and permeability studies to characterize its biopharmaceutical properties.
-
Comprehensive preclinical pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profile after oral administration.
-
In vivo dose-response efficacy studies to establish a clear relationship between dose, exposure, and therapeutic effect.
By filling these critical data gaps, the scientific community can move closer to establishing a predictive IVIVC for 10-HDA, which will ultimately accelerate its development as a potential therapeutic agent for a range of inflammatory and other diseases.
References
- 1. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 10-Hydroxy-2-Decenoic Acid (10-HDA) on Healthy and Diseased Cell Lines
Introduction
10-Hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found exclusively in royal jelly, has garnered significant attention for its diverse pharmacological activities.[1] These include anti-inflammatory, antimicrobial, immunomodulatory, and notably, anti-cancer properties.[2][3] This guide provides a comprehensive comparison of the effects of 10-HDA on various healthy and diseased cell lines, supported by experimental data. The objective is to offer researchers, scientists, and drug development professionals a clear overview of 10-HDA's differential activity, highlighting its potential as a selective therapeutic agent.
Cytotoxic and Anti-proliferative Effects
A significant body of research demonstrates that 10-HDA exhibits selective cytotoxicity, preferentially targeting diseased, particularly cancerous, cells while showing considerably less toxicity towards healthy, non-malignant cell lines. This selective action is a critical attribute for a potential therapeutic compound.
Table 1: Comparative Cytotoxicity of 10-HDA on Diseased vs. Healthy Cell Lines
| Cell Line | Cell Type | IC50/CC50 Value | Reference(s) |
| Diseased Lines | |||
| A549 | Human Lung Carcinoma | 22.68 µM | [2][4] |
| NCI-H460 | Human Lung Cancer | 44.03 µM | [2][4] |
| NCI-H23 | Human Lung Cancer | 44.79 µM | [2][4] |
| HepG2 | Human Hepatoma | 59.6 µg/mL | [3][5][6][7] |
| SU-DHL-2 | Human B-cell Lymphoma | 496.8 µg/mL | [1][8][9] |
| WiDr | Human Colon Adenocarcinoma | >3 mM (non-cytotoxic) | [10] |
| Healthy Lines | |||
| THLE-3 | Normal Human Liver Epithelial Cells | 106.4 µg/mL | [3][5][6][7] |
| LO2 | Normal Human Liver Cells | ~1000 µg/mL | [1][8][9][11] |
| HSF | Normal Human Fibroblasts | >1000 µg/mL | [1][8][9][11] |
| IMR90 | Normal Human Lung Fibroblasts | No significant cytotoxicity | [2] |
IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values represent the concentration of 10-HDA required to inhibit 50% of cell growth or viability.
The data clearly indicates that 10-HDA has a more potent inhibitory effect on cancer cell lines such as A549 and HepG2, with lower IC50/CC50 values compared to normal cell lines like THLE-3, LO2, and HSF.[2][3][5][6][7] For instance, the CC50 value for HepG2 cells was 59.6 µg/mL, whereas for normal THLE-3 liver cells, it was significantly higher at 106.4 µg/mL.[6] This suggests a favorable therapeutic window for 10-HDA.
Induction of Apoptosis in Cancer Cells
One of the primary mechanisms behind the anti-cancer activity of 10-HDA is the induction of apoptosis, or programmed cell death. Studies on human hepatoma (HepG2) cells showed that treatment with 10-HDA significantly increased the percentage of apoptotic and necrotic cells.[5][6]
Table 2: Effect of 10-HDA on Apoptosis and Gene Expression in HepG2 Cancer Cells
| Parameter | Effect of 10-HDA Treatment | Reference(s) |
| Apoptotic Cells | Increased from 0.94% to 27.6% | [3][5][6] |
| Necrotic Cells | Increased from 0.94% to 9.7% | [3][5][6] |
| Bax Gene Expression (Pro-apoptotic) | Significantly elevated | [3][5][6] |
| Caspase-3 Gene Expression | Significantly elevated | [3][5][6] |
| Bcl-2 Gene Expression (Anti-apoptotic) | Significantly reduced | [3] |
| miR-34a Gene Expression | Significantly elevated | [3][5][6] |
This pro-apoptotic effect is mediated by the regulation of key genes. 10-HDA upregulates the expression of pro-apoptotic genes like Bax and Caspase-3 while downregulating the anti-apoptotic gene Bcl-2.[3][5][6] This shift in the balance of apoptotic regulators pushes cancer cells towards self-destruction.
Anti-Inflammatory Effects on Diseased Cell Lines
Chronic inflammation is a known driver of carcinogenesis.[10][12] 10-HDA has demonstrated potent anti-inflammatory properties in human colon cancer cells (WiDr), suggesting a role in chemoprevention.[10][12][13]
Table 3: Anti-Inflammatory Effects of 10-HDA on WiDr Colon Cancer Cells
| Inflammatory Marker | Effect of 10-HDA Treatment | Reference(s) |
| TNF-α (pro-inflammatory) | Inhibited | [10][12][13][14] |
| IL-1β (pro-inflammatory) | Inhibited | [10][12][13][14] |
| IL-8 (pro-inflammatory) | Significantly reduced in a dose-dependent manner | [10][12][13][14] |
| NF-κB (pro-inflammatory) | Inhibited (6.56% to 68.9% inhibition) | [10][12][13] |
| IL-1ra (anti-inflammatory) | Increased in a dose-dependent manner | [10][12][13][14] |
10-HDA effectively suppresses the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-8, and inhibits the NF-κB signaling pathway, a central regulator of inflammation.[10][12][13] Concurrently, it boosts the production of the anti-inflammatory cytokine IL-1ra.[10][12]
Effects on Healthy Neurological Cells
In contrast to its cytotoxic effects on cancer cells, 10-HDA shows neuroprotective potential. In a study on astrocytes, a type of glial cell in the central nervous system, 10-HDA did not exhibit anti-inflammatory or antioxidant effects under stimulated conditions.[15][16] However, other research suggests it can induce autophagy, a cellular recycling process, which promotes neuroprotection in models of Parkinson's disease.[17]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by 10-HDA in Cancer Cells
10-HDA exerts its anti-cancer effects by modulating several key signaling pathways. In human lung cancer cells (A549), 10-HDA induces apoptosis and cell cycle arrest through the generation of reactive oxygen species (ROS) and subsequent regulation of the MAPK, STAT3, and NF-κB pathways.[2][4][18] It also inhibits cell migration by targeting the TGF-β1 pathway.[4]
Caption: Signaling pathways modulated by 10-HDA in cancer cells.
General Experimental Workflow
The evaluation of 10-HDA's effects on cell lines typically follows a standardized workflow, starting from cell culture to specific assays measuring cytotoxicity, apoptosis, and gene/protein expression.
Caption: General workflow for evaluating 10-HDA effects on cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of 10-HDA.
-
Materials: 96-well plates, appropriate cell culture medium, 10-HDA stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 10-HDA (e.g., 0.1 µM to 1000 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50/CC50 value.[3][5][6]
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, 10-HDA, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of 10-HDA (e.g., at its CC50 value) for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol measures the changes in the expression levels of target genes (e.g., Bax, Bcl-2, Caspase-3).
-
Materials: RNA extraction kit, cDNA synthesis kit, qPCR master mix, specific primers for target and reference genes.
-
Procedure:
-
Treat cells with 10-HDA as described previously.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Perform quantitative PCR using the cDNA, specific primers, and a qPCR master mix.
-
Analyze the results using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to a reference gene (e.g., GAPDH).[3][5][6]
-
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins in a sample.
-
Materials: Lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary and secondary antibodies, ECL detection reagent.
-
Procedure:
-
After treatment with 10-HDA, lyse the cells to extract total protein.
-
Determine the protein concentration using a protein assay.
-
Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Caspase-3, Bax, Bcl-2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[14]
-
References
- 1. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells | springermedizin.de [springermedizin.de]
- 11. mdpi.com [mdpi.com]
- 12. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pure.teikyo.jp [pure.teikyo.jp]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different 10-HDA extraction techniques
The extraction of 10-hydroxy-2-decenoic acid (10-HDA), the primary active lipid component in royal jelly, is a critical process for its application in research, pharmaceuticals, and functional foods.[1] The choice of extraction method significantly impacts the yield, purity, and overall efficiency of the process. This guide provides an objective comparison of prevalent 10-HDA extraction techniques, supported by experimental data and detailed methodologies, to aid researchers and professionals in selecting the most suitable method for their needs.
Performance Comparison of Extraction Techniques
Various methods have been developed to extract 10-HDA from royal jelly, ranging from conventional solvent-based techniques to more advanced, technology-assisted approaches.[2] The primary goal is to maximize the recovery of 10-HDA while minimizing the co-extraction of impurities and the degradation of this bioactive compound.[3] The following table summarizes the quantitative performance of key extraction methods based on reported experimental data.
| Extraction Technique | Extraction Yield (%) | 10-HDA Purity/Content (%) | Key Parameters | Advantages | Disadvantages |
| Solvent Extraction (SE) | Variable, generally lower than advanced methods | Typically requires further purification | Solvent type (e.g., ethanol, methanol/chloroform), temperature, time.[4][5] | Simple, low-cost equipment | Time-consuming, large solvent consumption, potential for emulsion formation, lower efficiency.[4][6] |
| Ultrasound-Assisted Extraction (UAE) | ~16.5%[7][8] | ~4.1% in extract[7][8] | Ultrasonic power (450 W), time (20 min), liquid-to-solid ratio (10:1).[7][8] | High efficiency, reduced extraction time and solvent consumption, enhanced antioxidant activity of extract.[7][8] | Requires specialized equipment. |
| Macroporous Resin Adsorption | Recovery Rate: ~81%[9] | ≥92.5% (up to 95%)[9] | Resin type (e.g., X-5), ethanol concentration for elution (75-95%), adsorption time.[9] | High purity of final product, suitable for large-scale production.[9] | Multi-step process, requires specific resin and column chromatography setup. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of extraction processes. Below are protocols for the most commonly cited 10-HDA extraction techniques.
Conventional Solvent Extraction Protocol
This method relies on the principle of dissolving the lipid fraction of royal jelly, including 10-HDA, in an organic solvent, followed by purification steps.
Materials:
-
Fresh or lyophilized royal jelly
-
Methanol[5]
-
Chloroform[3]
-
Hexane[3]
-
Sodium hydroxide (0.1 M)[3]
-
Hydrochloric acid (1 M)[3]
-
Anhydrous sodium sulfate[3]
-
Silica gel for column chromatography[3]
-
Ethyl acetate[3]
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Royal jelly is refluxed with methanol (e.g., 40 g of royal jelly in 400 mL of methanol) for approximately 30 minutes. This step is typically repeated multiple times to ensure complete extraction.[5]
-
The supernatant is collected after centrifugation and concentrated under reduced pressure to obtain a crude extract.[5]
-
For further purification, the lipid fraction is isolated using a chloroform-methanol solvent system.[3]
-
The free fatty acids, including 10-HDA, are then separated by partitioning with hexane.[3]
-
The solution containing free fatty acids is neutralized with sodium hydroxide and then acidified with hydrochloric acid to a pH of 3-4.[3]
-
Impurities are removed by another extraction with chloroform.[3]
-
The chloroform layer is dried with anhydrous sodium sulfate and evaporated.[3]
-
The resulting residue is purified using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.[3]
-
Fractions containing 10-HDA are identified (e.g., by TLC), combined, and concentrated.[3]
-
Final purification can be achieved using HPLC to yield high-purity 10-HDA.[3]
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the cell walls of the material and enhancing mass transfer, leading to a more efficient extraction.[7][8]
Materials:
-
Fresh or lyophilized royal jelly
-
Absolute ethanol[10]
-
Ultrasonic bath or probe
-
Centrifuge
-
Filtration apparatus (e.g., 0.22 µm membrane)
Procedure:
-
Royal jelly is mixed with absolute ethanol. The optimal liquid-to-solid ratio has been reported as 10:1.[7][8]
-
The mixture is subjected to ultrasonication. Optimized conditions have been reported as an ultrasonic power of 450 W for a duration of 20 minutes.[7][8]
-
Following ultrasonication, the mixture is centrifuged to separate the solid residue from the supernatant containing the extracted fatty acids.
-
The supernatant is filtered, typically through a 0.22 µm membrane, to remove any remaining particulate matter.[4]
-
The resulting extract can be analyzed directly (e.g., by HPLC) or subjected to further purification steps if higher purity is required.
Experimental and Logical Workflows
To visualize the extraction and purification process, the following diagrams illustrate the general workflow and the underlying logic of the separation steps.
Caption: General workflow for 10-HDA extraction and purification.
Caption: Logical guide for selecting a 10-HDA extraction method.
References
- 1. Royal jelly acid: preparation, metabolism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Extraction Techniques for Herbal Drugs: A Comprehensive Review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of ultrasound-assisted extraction of fatty acids from royal jelly and its effect on the structural and antioxidant property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The functional property of royal jelly 10-hydroxy-2-decenoic acid as a melanogenesis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of ultrasound-assisted extraction of fatty acids from royal jelly and its effect on the structural and antioxidant property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103044240A - Process for extracting 10-oxhydryl-2-caproleic acid from royal jelly - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Royal Jelly Acid (10-HDA)
For researchers and scientists in drug development, meticulous handling and disposal of all chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Royal Jelly acid, also known as (E)-10-Hydroxy-2-decenoic acid (10-HDA), a unique fatty acid found in royal jelly. Adherence to these protocols will help your institution remain compliant with safety regulations and build a culture of responsible chemical management.
Chemical and Physical Properties of this compound
Understanding the properties of a substance is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Data | Reference |
| Chemical Name | (E)-10-Hydroxy-2-decenoic acid | [1][2] |
| Synonyms | This compound, (E)-Queen Bee Acid | [1][3] |
| CAS Number | 14113-05-4 | [1][3] |
| Molecular Formula | C₁₀H₁₈O₃ | [1][3] |
| Molecular Weight | 186.25 g/mol | [1][3] |
| Purity | >98% | [3] |
| Hazard Classification | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A) | [1][2] |
Experimental Protocol: Standard Disposal Procedure for this compound
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. The primary principle is to treat it as a hazardous chemical waste stream, avoiding environmental release.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles with side-shields, protective gloves, impervious lab coat.[1]
-
Designated, compatible hazardous waste container with a secure screw cap.[4][5]
-
Inert absorbent material (e.g., diatomite, universal binders) for spill cleanup.[1]
-
70% Ethanol or other suitable decontamination solution.[1]
Procedure:
-
Preparation and Labeling:
-
Designate a specific, compatible waste container for this compound waste. The container must be in good condition, leak-proof, and have a tightly fitting cap.[4][5]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[4][5]
-
On the label, clearly write the full chemical name: "this compound" or "(E)-10-Hydroxy-2-decenoic acid". Do not use abbreviations.[4] List all constituents and their approximate percentages if it is a mixed waste stream.[5]
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound or materials contaminated with it (e.g., weighing paper, contaminated gloves) into the designated hazardous waste container. Avoid creating dust.[7]
-
Liquid Waste: Transfer solutions containing this compound into a designated liquid hazardous waste container.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[6][8] After thorough rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[6]
-
-
Storage:
-
Keep the hazardous waste container securely capped at all times, except when adding waste.[5][6]
-
Store the container in a designated Satellite Accumulation Area (SAA).[4]
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents, strong acids, or strong alkalis.[1][4] Use secondary containment bins to prevent spills from spreading.[6]
-
-
Accidental Spill Cleanup:
-
Ensure the area is well-ventilated.[1]
-
Wearing full PPE, contain the spill.[1]
-
For liquid spills, absorb the material with a finely-powdered, liquid-binding material like diatomite.[1] For solid spills, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.[7]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another appropriate solvent.[1]
-
Dispose of all cleanup materials as hazardous waste.[1]
-
-
Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[3][6] Discharging into sewers is to be avoided.[3]
-
Once the waste container is full, arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[7] Follow your institution's specific procedures for waste pickup requests.[5]
-
Mandatory Visualizations
To further clarify the procedural flow, the following diagrams illustrate the logical relationships in the disposal workflow for this compound.
Caption: Workflow for the routine disposal and spill management of this compound.
Caption: Decision-making flowchart for the proper disposal route of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling Royal Jelly Acid
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Royal Jelly acid, also known as (E)-10-Hydroxy-2-decenoic acid (10-HDA). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
This compound is a naturally occurring fatty acid found in royal jelly, recognized for its various biological activities. However, its acidic nature and potential as a skin and eye irritant necessitate careful handling. This guide outlines the necessary personal protective equipment (PPE), provides a detailed experimental protocol for its use in cell culture, and establishes clear operational and disposal plans.
Essential Safety and Handling Precautions
This compound is classified as a skin and serious eye irritant.[1][2] Therefore, stringent safety measures are required to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following equipment is mandatory:
-
Eye Protection: Chemical safety goggles with side shields are required to protect against splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant risk of splashing.
-
Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals. Ensure gloves are regularly inspected for any signs of degradation or puncture.
-
Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, impervious clothing should be considered.
-
Respiratory Protection: While not typically required under normal, well-ventilated conditions, a suitable respirator should be used if dust or aerosols are likely to be generated.
Engineering Controls
-
Ventilation: All handling of this compound powder and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Eyewash and Safety Shower: An accessible and fully functional eyewash station and safety shower are essential in any laboratory where this compound is handled.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| CAS Number | 14113-05-4 |
| Appearance | White to beige powder |
| Solubility | DMSO: 2 mg/mL, clear |
| Storage Temperature | -20°C |
| Hazard Classification | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A)[1][2] |
| Signal Word | Warning[1][2] |
Experimental Protocol: Preparation of a 10-HDA Stock Solution and Cell Culture Treatment
This protocol provides a step-by-step guide for safely preparing a stock solution of this compound and its application in a typical cell culture experiment.
Materials
-
This compound (10-HDA) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., adherent mammalian cells)
-
Sterile cell culture plates (e.g., 96-well or 6-well)
-
Biological safety cabinet (BSC)
-
CO₂ incubator
Procedure
Part 1: Preparation of 10-HDA Stock Solution (to be performed in a chemical fume hood)
-
Don appropriate PPE: Lab coat, nitrile gloves, and chemical safety goggles.
-
Weighing the Powder:
-
Tare a sterile, pre-labeled microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of 10-HDA powder directly into the tared tube. To minimize the risk of airborne particles, handle the powder gently and avoid creating dust.
-
-
Dissolving the Powder:
-
In the chemical fume hood, add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the 10-HDA powder to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Securely cap the tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile. Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Part 2: Treatment of Cells in Culture (to be performed in a biological safety cabinet)
-
Cell Seeding:
-
Seed the cells in the appropriate cell culture plates at the desired density and allow them to adhere and grow overnight in a CO₂ incubator.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10-HDA stock solution at room temperature.
-
In a sterile tube, perform serial dilutions of the stock solution with sterile cell culture medium to achieve the desired final concentrations for your experiment. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the freshly prepared medium containing the different concentrations of 10-HDA to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest 10-HDA concentration) and a negative control (medium only).
-
-
Incubation:
-
Return the plates to the CO₂ incubator and incubate for the desired experimental duration.
-
-
Downstream Analysis:
-
Following incubation, proceed with your planned downstream assays (e.g., cell viability assay, gene expression analysis).
-
Operational and Disposal Plans
A clear plan for the entire lifecycle of this compound in the laboratory is crucial for safety and environmental responsibility.
Caption: Safe Handling Workflow for this compound
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, pipette tips, and gloves, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Before disposal, the acidic waste should be neutralized. This can be achieved by slowly adding a weak base, such as sodium bicarbonate, until the pH is neutral (pH 6-8). The neutralization process should be carried out in a fume hood.
-
Once neutralized, the liquid waste should be disposed of in accordance with local and institutional regulations for chemical waste.
-
-
Spill Cleanup:
-
In case of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Neutralize the spill area with a weak base.
-
Collect all cleanup materials in a sealed container and dispose of it as hazardous waste.
-
By implementing these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
